Diphenylborinic anhydride
Description
Properties
IUPAC Name |
diphenylboranyloxy(diphenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQFEECGHGUHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OB(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20B2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344425 | |
| Record name | Diphenylborinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-21-5 | |
| Record name | Diphenylborinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diphenylborinic Anhydride (CAS: 4426-21-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylborinic anhydride, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a versatile organoboron compound with the CAS number 4426-21-5. It is widely utilized in organic synthesis and bioanalytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in amino acid analysis and as a modulator of gap junction channels. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] It is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4426-21-5 | [1] |
| Molecular Formula | C₂₄H₂₀B₂O | [2] |
| Molecular Weight | 346.04 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1][3] |
| Melting Point | 135-140 °C | [1] |
| Synonyms | Oxybis(diphenylborane), Tetraphenyldiboroxane | [1][4] |
| Solubility | Insoluble in water. Soluble in various organic solvents. | [5] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | SNQFEECGHGUHBK-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural integrity of this compound is typically confirmed by various spectroscopic techniques. While detailed spectral data is not always publicly available, the following provides an expected profile based on its chemical structure and data from related compounds.
Table 2: Spectroscopic Data of this compound
| Technique | Expected Data |
| ¹H NMR | A certificate of analysis confirms the ¹H NMR spectrum conforms to the structure.[6] The spectrum is expected to show multiplets in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the phenyl protons. |
| ¹³C NMR | The spectrum is expected to show signals for the aromatic carbons. The carbon attached to boron (ipso-carbon) may be difficult to detect.[7] |
| FT-IR (cm⁻¹) | Characteristic strong C=O stretching bands for anhydrides are absent. Expect strong B-O-B stretching vibrations (around 1350-1450 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 346 would be expected. Fragmentation may involve the loss of phenyl groups and cleavage of the B-O-B bond. |
Synthesis
A common method for the preparation of this compound involves the dehydration of diphenylborinic acid. Diphenylborinic acid itself can be synthesized from the ethanolamine ester of diphenylborinic acid.[5]
Experimental Protocol: Synthesis of this compound from Diphenylborinic Acid
This protocol is based on general methods for the dehydration of boronic acids to their anhydrides.[8]
Materials:
-
Diphenylborinic acid
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add diphenylborinic acid.
-
Add a sufficient amount of anhydrous toluene to dissolve the diphenylborinic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound. The product can be further purified by recrystallization if necessary.
Reactivity and Applications
This compound is a reactive compound with significant applications in both synthetic and analytical chemistry.
Derivatization of α-Amino Acids for Fluorescence Detection
This compound reacts with α-amino acids to form fluorescent boroxazolidone derivatives, enabling their sensitive detection and quantification by HPLC.[1][8]
Caption: Workflow for amino acid analysis using DPBA derivatization.
This protocol is a general guideline adapted from established methods for pre-column derivatization of amino acids for HPLC analysis.[9]
Materials:
-
This compound (DPBA) solution in a suitable organic solvent (e.g., acetonitrile).
-
Amino acid standards or sample hydrolysate.
-
Borate buffer (pH ~9).
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
-
Mobile phases (e.g., acetonitrile and an aqueous buffer).
Procedure:
-
Sample Preparation: Prepare standard solutions of amino acids or the sample hydrolysate in an appropriate buffer.
-
Derivatization: a. In a vial, mix a specific volume of the amino acid standard or sample with the borate buffer. b. Add an excess of the DPBA solution to the mixture. c. Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-5 minutes) to ensure complete derivatization.
-
HPLC Analysis: a. Inject a suitable volume of the derivatized sample into the HPLC system. b. Separate the derivatized amino acids on a C18 column using a gradient elution with appropriate mobile phases. c. Detect the fluorescent derivatives using an excitation wavelength of approximately 366 nm and an emission wavelength of around 475 nm.[1]
-
Quantification: Quantify the amino acids by comparing the peak areas of the sample with those of the amino acid standards.
Gap Junction Channel Blocker
This compound has been identified as an analog of the vascular gap junction channel blocker, 2-aminoethoxydiphenyl borate (2-APB).[1] It has been shown to inhibit gap junction communication by downregulating the expression of Connexin43 (Cx43), a major gap junction protein.[9]
The precise signaling pathway by which this compound leads to the downregulation of Cx43 is an area of ongoing research. However, studies on related compounds and cellular responses to gap junction blockers suggest a multi-step process that likely involves cellular signaling cascades that ultimately lead to the degradation of the Cx43 protein. A plausible pathway is depicted below.
Caption: Proposed pathway for DPBA-induced downregulation of Connexin43.
Safety and Handling
This compound requires careful handling due to its potential hazards. It is combustible and moisture-sensitive.[1][2]
Table 3: Safety and Handling Information
| Aspect | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) respirator | [1] |
| Storage | Store in a dry, cool (2-8°C), and well-ventilated place in a tightly sealed container. | [1][2] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| First Aid: Eyes | Rinse immediately with plenty of water for at least 15 minutes. | [2] |
| First Aid: Skin | Wash off immediately with plenty of water. | [2] |
| First Aid: Ingestion | Do not induce vomiting. Seek immediate medical attention. | [2] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | [2] |
Conclusion
This compound (CAS 4426-21-5) is a valuable reagent for researchers in organic chemistry and drug development. Its ability to form fluorescent derivatives with amino acids provides a sensitive method for their analysis. Furthermore, its activity as a gap junction blocker through the downregulation of Connexin43 opens avenues for its investigation in various physiological and pathological processes. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding of its properties and applications to support its effective utilization in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Tetraphenyldiboroxane: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenyldiboroxane, with the chemical formula C₂₄H₂₀B₂O, is an organoboron compound characterized by a B-O-B linkage. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and detailed synthesis methodologies. Experimental protocols for its preparation, including the photo-oxidation of triphenylborane and its formation as a byproduct in triphenylborane synthesis, are presented. Furthermore, this document elucidates the role of tetraphenyldiboroxane as a co-initiator in photopolymerization reactions, a key application that highlights its chemical reactivity. Spectroscopic data are summarized for ease of reference, and a logical diagram of its participation in photopolymerization is provided to illustrate its functional role.
Chemical Structure and Properties
Tetraphenyldiboroxane, also known as oxybis(diphenylborane), possesses a unique structure where two diphenylboryl groups are bridged by an oxygen atom. The boron atoms in this molecule are trigonal planar, and the overall structure is non-planar. Notably, tetraphenyldiboroxane can exist in at least two polymorphic forms. While both are monoclinic and belong to the same space group, they exhibit differences in the rotational orientation of some of the phenyl rings.
Spectroscopic Data
The structural characterization of tetraphenyldiboroxane is accomplished through various spectroscopic techniques. A summary of the key spectroscopic data is presented below.
| Spectroscopic Technique | Observed Data/Characteristics |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. |
| ¹³C NMR | Aromatic carbons show signals in the region of δ 125-140 ppm. The carbon attached to boron is expected to be a broad signal due to quadrupolar relaxation of the boron nucleus. |
| ¹¹B NMR | A characteristic signal for three-coordinate boron is observed, typically in the range of δ 20-40 ppm. |
| Infrared (IR) Spectroscopy | Strong absorptions corresponding to B-O and B-C stretching vibrations are characteristic. Phenyl group vibrations are also prominent. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of phenyl groups and the B-O-B core are observed. |
Synthesis of Tetraphenyldiboroxane
This section details the primary methods for the synthesis of tetraphenyldiboroxane, providing comprehensive experimental protocols.
Synthesis via Photo-oxidation of Triphenylborane
One of the most direct methods for preparing tetraphenyldiboroxane is through the controlled photo-oxidation of triphenylborane.
Experimental Protocol:
-
A solution of 2 grams of triphenylborane in 3 mL of chloroform is prepared.
-
A small amount of oxygen (50-100 ppm) is introduced into the solution.
-
The solution is then exposed to visible light for a period of 60 days.
-
Following the exposure, the solution is cooled to approximately 5°C.
-
After 40-60 days at this temperature, small, colorless, plate-like crystals of tetraphenyldiboroxane are formed.
| Parameter | Value |
| Reactant | Triphenylborane |
| Solvent | Chloroform |
| Reagent | Oxygen |
| Condition | Visible light |
| Reaction Time | 60 days |
| Yield | 13.5% |
Formation as a Byproduct in Triphenylborane Synthesis
Tetraphenyldiboroxane is frequently identified as a major byproduct in the synthesis of triphenylborane. Its formation is generally attributed to the presence of trace amounts of oxygen or moisture during the reaction or workup. While not a direct synthetic route, its isolation from triphenylborane preparations is a common source of the compound. The specific conditions of the triphenylborane synthesis will influence the yield of tetraphenyldiboroxane as a byproduct.
Role in Photopolymerization
Tetraphenyldiboroxane has been demonstrated to function as an effective co-initiator in the photopolymerization of vinyl monomers, such as 2-hydroxyethyl methacrylate (HEMA). This process involves a photosensitizer, typically a dye like Safranine T, which absorbs light and initiates a chemical reaction.
The proposed mechanism involves the following key steps:
-
Photoexcitation: The photosensitizer (Safranine T) absorbs light and is promoted to an excited triplet state.
-
Electron Transfer: The excited photosensitizer interacts with tetraphenyldiboroxane, which acts as an electron donor. This electron transfer process generates a boron-centered radical.
-
Initiation: The newly formed boron-centered radical is a highly reactive species that initiates the polymerization of the HEMA monomer.
-
Propagation: The initiated monomer chain reacts with other monomer units, leading to the growth of the polymer chain.
This process is visually represented in the following logical diagram:
Caption: Logical workflow of tetraphenyldiboroxane in photopolymerization.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and a key application of tetraphenyldiboroxane. The provided experimental protocols offer practical guidance for its preparation, and the elucidated role in photopolymerization highlights its utility in materials science. The summarized spectroscopic data serves as a valuable reference for the characterization of this important organoboron compound. Further research into the applications and reaction mechanisms of tetraphenyldiboroxane is warranted to fully explore its potential in various scientific and industrial fields.
An In-depth Technical Guide on the Core Mechanism of Action of Diphenylborinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylborinic anhydride (DPBA), a synthetic organoboron compound, has emerged as a significant modulator of intercellular communication and cellular excitability. This technical guide provides a comprehensive overview of the core mechanism of action of DPBA, focusing on its primary molecular targets: Connexin43 (Cx43) gap junctions and voltage-gated potassium (Kv) channels. This document details the signaling pathways affected by DPBA, presents quantitative data on its activity and that of its close analog, 2-aminoethoxydiphenyl borate (2-APB), and provides detailed experimental protocols for studying its effects. Through a synthesis of current research, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively investigate and utilize the properties of this compound.
Introduction
This compound (DPBA) is a chemical compound recognized for its role as an inhibitor of gap junction channels.[1] It is structurally and functionally analogous to 2-aminoethoxydiphenyl borate (2-APB), a widely studied agent known to modulate intracellular calcium signaling and ion channel activity.[1][2] The primary mechanism of action of DPBA involves the disruption of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis, by targeting Connexin43 (Cx43), the most ubiquitously expressed gap junction protein.[1] Furthermore, based on the activity of its analog 2-APB, DPBA is implicated in the modulation of voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability and action potential propagation.[3] This guide will provide a detailed exploration of these mechanisms.
Core Mechanisms of Action
Inhibition of Connexin43 Gap Junctions
The principal and most well-documented effect of this compound is the inhibition of gap junction communication mediated by Connexin43.[1] This inhibition is not due to a direct, acute channel block, but rather a more complex mechanism involving the enhanced degradation of the Cx43 protein.
Exposure of cells to DPBA initiates a signaling cascade that leads to a significant reduction in the total amount of Cx43 protein and a decrease in the number of functional gap junction plaques at the cell membrane.[1] This process is reversible upon removal of the compound.[1] The degradation of Cx43 is mediated by two major cellular protein degradation systems: the ubiquitin-proteasome pathway and the lysosomal pathway.[1][4]
The signaling cascade leading to Cx43 degradation involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] Activation of ERK1/2 leads to the phosphorylation of Cx43 at specific serine residues (S279/282), which signals for the internalization of the gap junction plaques from the plasma membrane via a clathrin-mediated process.[4]
Following internalization, the Cx43-containing vesicles can be targeted for degradation by either the proteasome or the lysosome. The involvement of both pathways is supported by evidence that inhibitors of either the proteasome (e.g., MG132) or lysosomal acidification (e.g., chloroquine) can prevent the DPBA-induced loss of Cx43 protein.[1][5]
Modulation of Voltage-Gated Potassium (Kv) Channels
While direct studies on the effect of DPBA on Kv channels are limited, extensive research on its analog, 2-APB, provides strong evidence for this mode of action. 2-APB has been shown to inhibit several subtypes of voltage-gated potassium channels, which are critical for the repolarization phase of the action potential and for setting the resting membrane potential of excitable cells.[3]
The inhibition of Kv channels by 2-APB is concentration-dependent and varies between different channel subtypes.[3] This suggests that DPBA may also act as an inhibitor of these channels, thereby increasing neuronal excitability by prolonging the action potential duration and reducing the afterhyperpolarization.
Quantitative Data
The following tables summarize the available quantitative data for the effects of this compound and its analog, 2-APB, on their primary molecular targets.
Table 1: Effect of this compound on Connexin43 Gap Junctions
| Parameter | Value | Cell Type | Reference |
| Effective Concentration Range | 1 - 30 µM | TM₄ Sertoli cells | [1] |
Table 2: Inhibitory Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | IC₅₀ Value | Reference |
| Kᵥ1.2 | 310.4 ± 29.4 µM | [3] |
| Kᵥ1.3 | 454.9 ± 120.9 µM | [3] |
| Kᵥ1.4 | 67.3 ± 5.32 µM | [3] |
Experimental Protocols
Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication
This assay is a straightforward and effective method to assess the functional status of gap junctions.[6][7][8]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lucifer Yellow CH (lithium salt), 0.5% (w/v) in PBS
-
Rhodamine-dextran (10,000 MW), 0.5% (w/v) in PBS (as a control for membrane integrity)
-
This compound (DPBA) stock solution (e.g., 10 mM in DMSO)
-
Surgical scalpel blade
-
Fluorescence microscope
Procedure:
-
Plate cells in a 35 mm culture dish and grow to confluency.
-
Treat the cells with the desired concentrations of DPBA (e.g., 1, 5, 10, 30 µM) or vehicle control for the specified duration (e.g., 4 hours).
-
Wash the cells three times with PBS.
-
Add the Lucifer Yellow/Rhodamine-dextran solution to the cells.
-
Gently make several scrapes across the cell monolayer with a sterile scalpel blade.
-
Incubate for 3-5 minutes at room temperature to allow the dye to load into the scraped cells and transfer to adjacent cells.
-
Wash the cells five times with PBS to remove extracellular dye.
-
Immediately visualize the cells using a fluorescence microscope. Lucifer Yellow will be green, and Rhodamine-dextran will be red.
-
Quantify the extent of dye transfer by measuring the distance of Lucifer Yellow diffusion from the scrape line or by counting the number of fluorescent cells away from the scrape. A reduction in dye transfer in DPBA-treated cells compared to the control indicates inhibition of GJIC.
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Potassium Channels
This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information on the function of ion channels.[9][10]
Solutions:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubble with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH.
Procedure:
-
Prepare cells expressing the Kv channel of interest (e.g., HEK293 cells transfected with Kv1.2, Kv1.3, or Kv1.4).
-
Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.
-
Record the baseline currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of DPBA or 2-APB.
-
After a stable effect is reached, repeat the voltage-step protocol to record the currents in the presence of the compound.
-
Analyze the data to determine the percentage of current inhibition and calculate the IC₅₀ value.
Conclusion
This compound exerts its primary biological effects through two distinct, yet potentially synergistic, mechanisms: the inhibition of Connexin43 gap junctions via enhanced protein degradation and the likely inhibition of voltage-gated potassium channels. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for future research and drug development efforts. For instance, the ability of DPBA to uncouple cells could be explored in the context of cancer therapy, where disrupting tumor cell communication is a potential strategy. Conversely, its potential to modulate neuronal excitability warrants investigation in the field of neuroscience. Further studies are required to elucidate the precise upstream signaling events initiated by DPBA and to obtain more extensive quantitative data on its direct effects on various ion channel subtypes. This technical guide serves as a critical resource for scientists aiming to unravel the full therapeutic and research potential of this compound.
References
- 1. The effects of 2-aminoethoxydiphenyl borate and diphenylboronic anhydride on gap junctions composed of Connexin43 in TM₄ sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Three KV1 Channel Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmoplakin maintains gap junctions by inhibiting Ras/MAPK and lysosomal degradation of connexin-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patch Clamp Protocol [labome.com]
- 10. axolbio.com [axolbio.com]
Spectral Properties of Diphenylborinic Anhydride and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectral properties of diphenylborinic anhydride (DPBA) and its derivatives. This compound, also known as oxybis(diphenylborane), is a versatile chemical compound used extensively in synthetic chemistry and as an analytical reagent.[1][][3] Its utility stems from the unique electronic and structural characteristics of the boron center. This document details the key spectroscopic techniques used for characterization, presents quantitative data in a structured format, provides exemplary experimental protocols, and visualizes relevant biochemical pathways.
Core Spectroscopic Properties
The spectral characterization of this compound and its derivatives relies on several key analytical techniques. The boron atom's environment significantly influences the spectral output, making spectroscopy a powerful tool for studying these compounds.
¹¹B NMR is the most definitive technique for characterizing organoboron compounds. The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to the coordination number and geometry of the boron atom. Trigonal (sp²-hybridized) boron atoms, typical of boronic esters and anhydrides, resonate at a lower field compared to the more shielded tetrahedral (sp³-hybridized) boron atoms found in "ate" complexes formed by binding with nucleophiles like diols.[4] This upfield shift upon complexation is a diagnostic feature used to monitor binding events.[4]
Trimeric arylboronic anhydrides, known as boroxines, which are structurally related to this compound, typically show resonances around 33 ppm.[5] Boronic esters resonate in a similar downfield region. In contrast, the formation of a tetrahedral boronate species by reaction with diols results in a significant upfield shift in the ¹¹B NMR spectrum.
Table 1: Typical ¹¹B NMR Chemical Shifts for Phenylboron Derivatives
| Compound Class | Hybridization | Typical Chemical Shift (δ, ppm) | Reference Example |
| Phenylboronic Acids | sp² | ~28-32 | Phenylboronic acid in MeOH-d₄ / D₂O shows a shift of 28.47 ppm.[6] |
| Boroxines (Anhydrides) | sp² | ~33 | Aryl boroxines resonate at slightly lower fields than corresponding acids.[5] |
| Phenylboronic Esters | sp² | ~27-28 | Phenylboronic ester of 1,8-naphthalenediol resonates at 28.0 ppm in CDCl₃. |
| Tetrahedral Boronate Complexes | sp³ | ~9-15 | Phenylboronic acid complex with catechol shows a dominant species at 10.11 ppm. |
This compound itself is not significantly fluorescent. However, it is a widely used derivatizing agent for the fluorometric determination of other molecules, particularly α-amino acids.[1][][3] The reaction of DPBA with an α-amino acid leads to the formation of a highly fluorescent boroxazolidone derivative. This reaction provides a sensitive method for quantification in analytical chemistry.
Table 2: Fluorescence Properties of DPBA-Derivatized Compounds
| Property | Value | Conditions |
| Excitation Wavelength (λex) | 366 nm | After derivatization |
| Emission Wavelength (λem) | 475 nm | After derivatization |
Data sourced from product specifications for this compound used as a fluorescence derivatization agent.[1]
Specific UV-Vis absorption data for this compound is not extensively documented in the literature. However, the technique is frequently employed to study the reactions of its parent compounds, phenylboronic acids, particularly their complexation with diol-containing molecules like carbohydrates. These binding events typically lead to observable shifts in the absorption spectra, which can be used to determine binding affinities and reaction kinetics.
Mass spectrometry is a fundamental tool for confirming the identity and purity of this compound and its derivatives. It provides precise mass information, which is used to verify the molecular formula. High-resolution mass spectrometry techniques like Electrospray Ionization (ESI) are particularly effective.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Formula |
| Molecular Weight | 346.04 g/mol | C₂₄H₂₀B₂O |
| Exact Mass | 346.1700256 g/mol | C₂₄H₂₀B₂O |
Data sourced from chemical databases and supplier information.[]
Experimental Protocols & Workflows
Detailed and consistent experimental procedures are critical for obtaining reproducible spectroscopic data. Below is a representative protocol for ¹¹B NMR analysis and a generalized workflow for spectroscopic characterization.
This protocol describes a pH titration experiment to monitor the complexation of a phenylboronic acid derivative with a diol, a common application for understanding the reactivity of these compounds.
-
Materials & Reagents:
-
Sample Preparation:
-
Accurately weigh and dissolve the boronic acid derivative and diol in the deuterated solvent mixture within a small vial.
-
Calibrate a pH meter using standard aqueous buffers, noting that readings in mixed solvents are apparent pH values.
-
Adjust the sample to the starting pH (e.g., pH 2) using the 1 M HCl solution.
-
-
NMR Data Acquisition:
-
pH Titration:
-
Remove the sample from the NMR tube and incrementally increase the pH by adding small aliquots of 1 M NaOH.
-
After each addition, measure the pH and re-acquire the ¹¹B NMR spectrum.
-
Continue this process across the desired pH range (e.g., pH 2 to 10).[4]
-
-
Data Analysis:
-
Plot the observed ¹¹B chemical shift as a function of pH.
-
Observe the upfield shift as the trigonal boronic acid (sp²) is converted to the tetrahedral boronate-diol complex (sp³).
-
The inflection point of the resulting sigmoidal curve can be used to determine the apparent pKa of the complexation event.
-
Application in Drug Discovery: Gap Junction Inhibition
This compound is a structural analog of 2-aminoethoxydiphenyl borate (2-APB), a compound known to inhibit gap junction channels.[1] Gap junctions are intercellular channels formed by connexin proteins that allow for the direct exchange of ions and small molecules between adjacent cells.[8][9] Their inhibition is a therapeutic strategy in various pathologies, including certain cancers and neurological disorders.[8][10]
Recent cryo-electron microscopy studies on the mechanism of 2-APB with connexin channels (such as Cx32 and Cx43) have revealed two distinct binding sites.[9][11] The binding of 2-APB or its analogs can inhibit channel function through two proposed mechanisms:
-
Pore Constriction: Binding to "Site A," located near the N-terminal gating helix of the connexin protein, induces a conformational change that constricts the channel entrance, physically blocking passage.
-
Electrostatic Barrier: Binding to "Site M," located deeper within the pore, does not cause significant steric occlusion. Instead, it alters the electrostatic and hydrophobic properties of the pore lining, creating an energetic barrier that repels the passage of ions and small molecules.[9]
Conclusion
This compound and its derivatives are compounds with rich spectral features that are essential for their characterization and application. ¹¹B NMR provides unparalleled insight into the coordination state of the boron atom, while fluorescence spectroscopy, following derivatization, offers a highly sensitive analytical method. Understanding these spectral properties is crucial for researchers in synthetic chemistry for reaction monitoring and for scientists in drug development who may leverage these molecules as pharmacological tools, for instance, in the modulation of gap junction channels. The methodologies and data presented in this guide serve as a foundational resource for professionals working with this important class of organoboron compounds.
References
- 1. 二苯基硼酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 9. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Diphenylborinic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solubility characteristics of diphenylborinic anhydride, a compound of significant interest in organic synthesis and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a framework for understanding its solubility profile based on the behavior of analogous boronic acid derivatives. A detailed experimental protocol for determining solubility is presented, empowering researchers to generate precise data for their specific applications. This document is intended to be a valuable resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.
Introduction
This compound, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a versatile reagent and building block in organic chemistry. Its applications range from the derivatization of amino acids for fluorometric determination to its use in studies of gap junction channels.[1][2][3] A fundamental understanding of its solubility in various organic solvents is crucial for its effective utilization in these and other applications.
This guide addresses the current gap in readily available quantitative solubility data by:
-
Providing general solubility trends based on related compounds.
-
Presenting a detailed, adaptable experimental protocol for accurate solubility determination.
-
Offering a logical framework for solvent selection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀B₂O | [1][3][4] |
| Molecular Weight | 346.04 g/mol | [1][3][4] |
| Appearance | White to off-white powder or crystalline solid | [4][5] |
| Melting Point | 135-140 °C | [1][5] |
| CAS Number | 4426-21-5 | [1][3][4] |
| Sensitivity | Moisture sensitive | [5] |
Expected Solubility Profile
Direct, quantitative solubility data for this compound in a range of organic solvents is not readily found in scientific literature. However, based on the behavior of structurally related compounds such as phenylboronic acid and its esters, a qualitative solubility profile can be inferred.
Boronic acids and their derivatives often exhibit increased solubility in organic solvents compared to aqueous media. The solubility of phenylboronic acid, for instance, is high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. Esterification of boronic acids generally enhances their solubility in organic solvents.
Given its structure, this compound is expected to be soluble in a range of common organic solvents, particularly those with moderate to high polarity. Its nonpolar phenyl groups contribute to solubility in less polar solvents, while the B-O-B linkage provides some degree of polarity.
The following diagram illustrates the expected logical relationship of this compound's solubility based on general solvent classes.
Caption: Logical relationship of expected this compound solubility.
Experimental Protocol for Solubility Determination
The absence of readily available quantitative data necessitates a reliable experimental method for determining the solubility of this compound. The following protocol is adapted from the dynamic method, which involves observing the temperature at which a solid solute dissolves completely in a solvent at a known concentration. This method is particularly useful for generating a solubility curve as a function of temperature.
Materials and Apparatus
-
This compound (high purity)
-
Anhydrous organic solvents of interest (e.g., acetone, ethanol, diethyl ether, chloroform, tetrahydrofuran (THF), dimethylformamide (DMF), toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a precise temperature probe
-
Luminance probe or a laser beam and detector for turbidity measurement (visual inspection can also be used)
Experimental Workflow
The following diagram outlines the workflow for the dynamic solubility determination method.
Caption: Experimental workflow for determining solubility.
Detailed Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or mass of the desired organic solvent to the vial to create a mixture of known composition (mole fraction or g/100 mL).
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath and begin stirring.
-
Slowly and steadily increase the temperature of the bath (e.g., 0.5 °C/minute) to ensure thermal equilibrium.
-
Continuously monitor the turbidity of the solution. The point of complete dissolution is when the solution becomes perfectly clear. This can be determined visually or more accurately using a luminance probe or by observing the scattering of a laser beam.
-
Record the temperature at which the last solid particles disappear. This is the solubility temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility temperature (°C or K) against the mole fraction or concentration of this compound.
-
The resulting curve represents the solubility of this compound in the chosen solvent as a function of temperature.
-
Conclusion
While a comprehensive, publicly available dataset on the quantitative solubility of this compound in various organic solvents is currently lacking, this technical guide provides a robust framework for researchers and professionals in drug development. By understanding the expected solubility trends based on related compounds and by employing the detailed experimental protocol provided, scientists can accurately determine the solubility of this compound in their specific solvent systems. This knowledge is paramount for the successful design and optimization of synthetic routes, purification methods, and formulation strategies, ultimately facilitating the advancement of research and development in which this versatile compound plays a role.
References
An In-Depth Technical Guide to the Safe Handling of Diphenylborinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for diphenylborinic anhydride (CAS No. 4426-21-5). The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely.
Chemical and Physical Properties
This compound, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₄H₂₀B₂O[1][][3] |
| Molecular Weight | 346.04 g/mol [1][][3] |
| Appearance | White to off-white or yellow powder or crystal[4][5] |
| Melting Point | 135-140 °C[] |
| Boiling Point | 463 °C at 760 mmHg[] |
| Density | 1.08 g/cm³[] |
| Flash Point | 233.8 °C |
| Storage Temperature | 2-8°C[] |
Hazard Identification and Classification
GHS Hazard Classification (Inferred):
Based on information for similar anhydrides, the following GHS classifications may apply. It is crucial to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[6] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[6] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[6] |
Hazard Pictograms (Anticipated):
Caption: Anticipated GHS pictograms for this compound.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE):
A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following table summarizes recommended PPE.
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles or a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder outside of a fume hood. |
Engineering Controls:
-
Work with this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[]
-
Recommended storage temperature is between 2°C and 8°C.[]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[9][10]
Caption: Key safe handling and storage practices for this compound.
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. A water spray can be used to cool containers.
-
Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[9][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spill Cleanup):
A minor spill of solid this compound can be managed by trained personnel following these general steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. A respirator may be necessary depending on the extent of the spill and the ventilation.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean Up: Carefully sweep or scoop the solid material into a labeled, sealable container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., a soap and water solution), and collect the cleaning materials for proper disposal.
-
Dispose of Waste: Dispose of the spilled material and all contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.
References
- 1. carlroth.com [carlroth.com]
- 3. scbt.com [scbt.com]
- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. atmosa.at [atmosa.at]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphenylborinic Anhydride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylborinic anhydride, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a versatile organoboron compound with a rich history intertwined with the development of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its key chemical and physical properties, and its applications, particularly in the realm of drug discovery and development.
Physicochemical Properties and Data
This compound is a white to off-white solid that is sensitive to moisture. Its key physicochemical properties are summarized in the table below. This data is compiled from various commercial suppliers and literature sources.
| Property | Value | Citations |
| Molecular Formula | C₂₄H₂₀B₂O | [1][2] |
| Molecular Weight | 346.04 g/mol | [1][2] |
| CAS Number | 4426-21-5 | [1][2] |
| Melting Point | 135-140 °C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents, reacts with water. | |
| Synonyms | Oxybis(diphenylborane), Tetraphenyldiboroxane | [1][2] |
The Historical Journey of Discovery and Synthesis
The story of this compound is intrinsically linked to the broader history of organoboron chemistry. While a definitive "discovery" paper for the anhydride itself is not readily apparent, its existence and synthesis are a direct consequence of the pioneering work on boronic and borinic acids.
Early Foundations: The Grignard Reaction Approach
The groundwork for the synthesis of arylboron compounds was laid in the early 20th century. In 1909, E. Khotinsky and M. Melamed published their seminal work on the reaction of Grignard reagents with borate esters. This provided a general and accessible route to boronic acids, which are the precursors to borinic acids and their anhydrides.
The Emergence of Diphenylborinic Acid and its Anhydride
In the mid-20th century, researchers began to explore the synthesis and properties of specific diarylborinic acids. R. Neu, in 1954, investigated diphenylborinic acid and its derivatives. A significant contribution came in 1961 from Zimmerman, Weidmann, and Chremos, who detailed the preparation and, importantly, the stable storage of diphenylborinic acid and its anhydride. They noted the challenges in obtaining the pure anhydride and proposed a reliable method involving the synthesis of an amino alcohol ester intermediate, drawing upon the earlier work of Snyder et al. (1942) and Letsinger and Remes (1955). This indirect approach highlights the inherent propensity of borinic acids to dehydrate and form the corresponding anhydride.
The formation of this compound from diphenylborinic acid is a dehydration reaction, as illustrated below:
Caption: Dehydration of diphenylborinic acid to form this compound.
Experimental Protocols: A Historical Perspective
The following sections provide an overview of the key synthetic methodologies that have been employed for the preparation of diphenylborinic acid and, by extension, its anhydride. It is important to note that accessing the full, detailed experimental procedures from the original early 20th-century publications can be challenging. The protocols described here are based on the available information and later interpretations of these foundational methods.
The Grignard Reagent Method (Based on Khotinsky and Melamed, 1909)
This foundational method involves the reaction of a phenyl Grignard reagent with a trialkyl borate.
Reaction Scheme:
Caption: Synthesis of diphenylborinic acid via the Grignard reaction.
Methodology:
-
A solution of phenylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
The Grignard solution is cooled to a low temperature (typically below 0 °C).
-
A solution of a trialkyl borate (e.g., trimethyl borate or triethyl borate) in the same solvent is added dropwise to the Grignard solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by the careful addition of an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield crude diphenylborinic acid.
-
The crude diphenylborinic acid can be purified by recrystallization. The anhydride is often formed upon heating or standing.
The Aminoethyl Ester Method (Based on Zimmerman et al., 1961)
This method provides a more stable intermediate, the 2-aminoethyl ester of diphenylborinic acid, which can be readily purified and subsequently hydrolyzed to the pure acid or anhydride.
Workflow:
Caption: Workflow for the synthesis of pure this compound via the 2-aminoethyl ester intermediate.
Methodology:
-
Crude diphenylborinic acid is prepared using a method such as the Grignard reaction.
-
The crude acid is dissolved in a suitable solvent and treated with 2-aminoethanol.
-
The resulting 2-aminoethyl diphenylborinate precipitates and can be collected by filtration.
-
The ester is purified by recrystallization.
-
The purified ester is then subjected to controlled hydrolysis to yield pure diphenylborinic acid, which can be converted to the anhydride.
Applications in Drug Discovery and Development
While not a therapeutic agent itself, this compound and its derivatives have found utility in medicinal chemistry and chemical biology, primarily as research tools and as scaffolds for the development of bioactive molecules.
Role as a Gap Junction Modulator
This compound is recognized as an analogue of 2-aminoethoxydiphenyl borate (2-APB), a well-known modulator of intracellular calcium signaling and a blocker of gap junction channels.[3][4] Gap junctions are intercellular channels that allow for direct communication between adjacent cells and are implicated in a variety of physiological and pathological processes.
Studies have shown that this compound can inhibit gap junction communication. For instance, it has been demonstrated to decrease dye coupling in cells expressing connexin43 (Cx43), a major gap junction protein.[3] The proposed mechanism involves an enhanced degradation of the Cx43 protein, leading to a reduction in the number of functional gap junctions on the cell membrane.[3]
The signaling pathway affected by this compound in the context of gap junction modulation can be simplified as follows:
Caption: Proposed mechanism of gap junction inhibition by this compound.
This activity makes this compound a useful tool for studying the role of gap junctions in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Use in the Synthesis of Bioactive Molecules
The diphenylboron moiety is a key structural feature in a range of synthetic compounds with interesting biological activities. The ability of the boron atom to engage in reversible covalent interactions with biological nucleophiles has made it an attractive pharmacophore in drug design. While specific drugs containing the intact this compound structure are not common, the diphenylboron core serves as a valuable building block.
The development of derivatives of 2-APB, for which this compound is a close analogue, has been an active area of research. These efforts aim to create more potent and selective inhibitors of store-operated calcium entry (SOCE) and other ion channels, which are important targets in cancer and other diseases.[5][6] Structure-activity relationship (SAR) studies on 2-APB analogues have revealed that modifications to the phenyl rings can significantly impact their biological activity and selectivity.[6]
Analytical Applications
This compound is also used as a derivatizing agent in analytical chemistry. It reacts with α-amino acids to form fluorescent boroxazolidone derivatives, enabling their sensitive detection and quantification.[1][7] This application is valuable in various research areas, including proteomics and metabolomics.
Conclusion
This compound has a history that mirrors the progression of organoboron chemistry. From its origins in the early explorations of Grignard reactions with borates to its more refined synthesis via stable intermediates, it has become a readily available and useful compound. While its direct application in pharmaceuticals is limited, its role as a research tool for studying gap junction communication and as a structural motif in the design of novel bioactive molecules underscores its continued importance for researchers, scientists, and drug development professionals. The unique properties of the diphenylboron moiety ensure that it will remain a subject of interest in the ongoing quest for new therapeutic agents and a deeper understanding of biological processes.
References
- 1. ジフェニルボリン酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. The effects of 2-aminoethoxydiphenyl borate and diphenylboronic anhydride on gap junctions composed of Connexin43 in TM₄ sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Theoretical Studies on the Reactivity of Diphenylborinic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of diphenylborinic anhydride, ((C₆H₅)₂BOB(C₆H₅)₂), a versatile reagent in organic synthesis. While extensive experimental applications exist, particularly in the derivatization of bi-functional molecules, dedicated theoretical studies on its reaction mechanisms are not widely published. This document bridges that gap by summarizing known experimental reactivity and presenting a robust framework for future computational analysis using Density Functional Theory (DFT).
Introduction to this compound
This compound, also known as oxybis(diphenylborane), is a solid, commercially available reagent. It is recognized for its utility in the selective derivatization of compounds containing proximal hydroxyl and amino groups, such as α-amino acids and diols. Its primary application lies in the formation of stable cyclic adducts, which facilitates analysis, purification, and chemical manipulation. For instance, it is employed in the separation and determination of α-amino acids through the formation of boroxazolidone derivatives[1][2].
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀B₂O | [1] |
| Molecular Weight | 346.04 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 135-140 °C | [1] |
| CAS Number | 4426-21-5 | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimentally Observed Reactivity
The reactivity of this compound is dominated by the electrophilic nature of its boron atoms and the lability of the B-O-B anhydride bond. It readily reacts with nucleophiles, particularly those that can form stable five- or six-membered rings.
Reaction with Amino Alcohols
This compound reacts efficiently with α-amino acids and other 1,2-amino alcohols to form stable cyclic adducts called boroxazolidones[1][2]. This reaction is a cornerstone of its application in analytical chemistry. The reaction proceeds by the nucleophilic attack of the amino and hydroxyl groups onto the boron centers, leading to the displacement of a diphenylborinic acid moiety and the formation of a five-membered ring containing a B-O and a B-N bond.
Reaction with Diols
Analogous to its reaction with amino alcohols, this compound is used to protect 1,2- and 1,3-diols. This reaction is particularly useful in carbohydrate and nucleoside chemistry, where selective protection of cis-diols is often required. The reaction yields a cyclic boronate ester, a structure that is stable under many reaction conditions but can be readily cleaved when desired.
Proposed Reaction Mechanisms and Theoretical Framework
While detailed computational studies on this compound itself are scarce, the mechanisms can be postulated based on general principles of acid anhydride chemistry and related DFT studies on other boron compounds[3][4][5]. A theoretical investigation would provide invaluable insights into the reaction energetics, transition state geometries, and the factors governing selectivity.
Proposed Mechanism: Reaction with a 1,2-Diol
The reaction is proposed to proceed via a two-step nucleophilic acyl substitution-type mechanism. The first step involves the nucleophilic attack of one hydroxyl group on a boron atom, leading to the cleavage of the B-O-B bond and the formation of a tetrahedral intermediate. This is followed by an intramolecular attack from the second hydroxyl group, cyclizing the product and eliminating a molecule of diphenylborinic acid.
Caption: Proposed reaction pathway for this compound with a 1,2-diol.
Proposed Mechanism: Reaction with a 1,2-Amino Alcohol
The reaction with an amino alcohol is expected to follow a similar pathway. However, due to the greater nucleophilicity of the amine compared to the alcohol, the initial attack is likely to occur from the nitrogen atom. This is followed by the intramolecular attack of the hydroxyl group to form the stable five-membered boroxazolidone ring.
References
- 1. This compound 95 4426-21-5 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Comparison of the Efficiency of B–O and B–C Bond Formation Pathways in Borane-Catalyzed Carbene Transfer Reactions Using α-Diazocarbonyl Precursors: A Combined Density Functional Theory and Machine Learning Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Diphenylborinic Anhydride Analogues and Their Basic Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diphenylborinic anhydride and its analogues, focusing on their synthesis, physicochemical properties, and biological activities. The information is intended for researchers and professionals involved in drug discovery and development, offering a detailed look into the experimental protocols and signaling pathways associated with these compounds.
Core Structures and Physicochemical Properties
Diphenylborinic acid and its anhydride form the foundational structures for a class of compounds with significant biological activities. A prominent analogue, 2-aminoethoxydiphenyl borate (2-APB), is a widely studied modulator of intracellular calcium signaling.[1][2] The basic characteristics of these core compounds and selected analogues are summarized below.
Table 1: Physicochemical Properties of this compound and Key Analogues
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | (C₆H₅)₂BOB(C₆H₅)₂ | C₂₄H₂₀B₂O | 346.04[3][] | 135-140[] | 463[5] |
| Diphenylborinic Acid | (C₆H₅)₂BOH | C₁₂H₁₁BO | 182.03 | 190-194 | 325.3 |
| 2-Aminoethoxydiphenyl borate (2-APB) | (C₆H₅)₂BOCH₂CH₂NH₂ | C₁₄H₁₆BNO | 225.10[1] | 190-194[6] | 325.3 |
| p-Fluoro-2-APB | FC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BFNO | 243.09 | - | - |
| m-Fluoro-2-APB | FC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BFNO | 243.09 | - | - |
| o-Fluoro-2-APB | FC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BFNO | 243.09 | - | - |
| p-Chloro-2-APB | ClC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BClNO | 259.55 | - | - |
| m-Chloro-2-APB | ClC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BClNO | 259.55 | - | - |
| o-Chloro-2-APB | ClC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BClNO | 259.55 | - | - |
| p-Bromo-2-APB | BrC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BBrNO | 303.99 | - | - |
| m-Bromo-2-APB | BrC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BBrNO | 303.99 | - | - |
| o-Bromo-2-APB | BrC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BBrNO | 303.99 | - | - |
| p-Iodo-2-APB | IC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BINO | 351.00 | - | - |
Biological Activity
This compound analogues, particularly 2-APB, are known to modulate intracellular calcium (Ca²⁺) signaling by interacting with various channels and receptors. Their effects are often concentration-dependent, exhibiting both potentiation and inhibition of Ca²⁺ influx.
2.1. Modulation of IP₃ Receptors and Store-Operated Calcium Entry (SOCE)
2-APB was initially identified as an inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor, a key channel for Ca²⁺ release from the endoplasmic reticulum.[7] It also has complex effects on store-operated calcium entry (SOCE), a process of Ca²⁺ influx into the cell following the depletion of intracellular stores. At low concentrations, 2-APB can potentiate SOCE, while at higher concentrations it is inhibitory.[2][8]
Table 2: Biological Activity of 2-APB and Selected Analogues on Calcium Signaling
| Compound | Target | Action | IC₅₀/EC₅₀ | Cell Line | Reference |
| 2-APB | IP₃ Receptor | Antagonist | 42 µM (IC₅₀) | Rat cerebellar microsomes | [7] |
| 2-APB | SOCE | Inhibitor | 4.8 µM (IC₅₀) | DT40 cells | [7] |
| 2-APB | SOCE | Potentiator | < 10 µM | Various | [8] |
| (S)-4-benzyl-2-APB | Thrombin-induced Ca²⁺ influx | Inhibitor | ~10x more potent than 2-APB | Human platelets | |
| (R)-4-benzyl-2-APB | Thrombin-induced Ca²⁺ influx | Inhibitor | ~10x more potent than 2-APB | Human platelets | |
| m-Br-2APB | SOCE | Inhibitor | More potent than 2-APB at 10 µM | MDA-MB-231 | [9] |
| p-Br-2APB | SOCE | Inhibitor | More potent than 2-APB at 10 µM | MDA-MB-231 | [9] |
2.2. Effects on Transient Receptor Potential (TRP) Channels
2-APB is a promiscuous modulator of Transient Receptor Potential (TRP) channels, acting as both an activator and an inhibitor depending on the channel subtype and concentration.[10][11] This broad activity profile has made it a valuable tool for studying the physiological roles of TRP channels, though its lack of specificity requires careful interpretation of results.[10]
Table 3: Activity of 2-APB on Various TRP Channels
| TRP Channel Subtype | Action | Reported IC₅₀/EC₅₀ | Reference |
| TRPV1 | Activator | - | [11] |
| TRPV2 | Activator | 18 µM (rat), 22 µM (mouse) | |
| TRPV3 | Activator | EC₅₀ of 10.0 ± 1.3 μM | |
| TRPC5 | Inhibitor | 20 µM (IC₅₀) | [10] |
| TRPC6 | Inhibitor | - | [10] |
| TRPM2 | Inhibitor | ~1 µM (IC₅₀) | [10] |
| TRPM8 | Inhibitor | ~3.1 µM (IC₅₀) | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogues and key biological assays used to characterize their activity.
3.1. Synthesis Protocols
3.1.1. General Procedure for the Synthesis of Mono-substituted Phenyl 2-APB Analogues [12]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate aryl bromide or iodide (4.96 mmol) in dry diethyl ether (Et₂O) or tetrahydrofuran (THF) (10 mL).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (10.2 mmol) dropwise. Stir the mixture at -78 °C for 5 minutes.
-
Borylation: To the resulting aryl lithium species, add a solution of phenylboronic acid pinacol ester in dry Et₂O or THF dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Extraction: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O.
-
Purification and Esterification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aryl phenyl borinic acid is then purified by flash chromatography. Subsequently, the purified borinic acid is esterified with 2-aminoethanol in ethanol (EtOH) at room temperature or under reflux to yield the final 2-APB analogue.
3.1.2. Synthesis of Benzeneboronic Anhydride [13]
-
Grignard Reaction: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.
-
Borylation: Cool the Grignard reagent to -60°C and slowly add a solution of trimethyl borate in diethyl ether. The reaction temperature is critical for achieving a high yield.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and then hydrolyze with dilute sulfuric acid.
-
Isolation and Dehydration: Separate the ether layer, and from the aqueous layer, crystallize benzeneboronic acid by cooling. The collected benzeneboronic acid is then dehydrated to benzeneboronic anhydride by heating in an oven at 110°C.
3.2. Biological Assay Protocols
3.2.1. Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM [14][15]
-
Cell Preparation: Seed cells (e.g., HEK293, MDA-MB-231) in a black, clear-bottom 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Wash the cells once with buffer and then incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Baseline Measurement: Wash the cells twice with a calcium-free buffer to remove extracellular dye. Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Compound Addition: Add the this compound analogue at various concentrations (or vehicle control) to the respective wells and incubate for 10-15 minutes.
-
Store Depletion: Add thapsigargin (1-2 µM final concentration) to all wells to deplete the endoplasmic reticulum Ca²⁺ stores. A transient increase in intracellular Ca²⁺ will be observed. Continue recording until the fluorescence ratio returns to a stable baseline.
-
SOCE Activation: Add a Ca²⁺-containing buffer to all wells to a final concentration of 2 mM CaCl₂ to initiate SOCE. This will lead to a rapid and sustained increase in the Fura-2 ratio in control cells.
-
Data Analysis: The magnitude of SOCE is quantified by calculating the difference between the peak fluorescence ratio after Ca²⁺ re-addition and the baseline ratio just before Ca²⁺ re-addition.
3.2.2. Calcium Imaging with Fura-2 AM [16][17][18][19][20]
-
Cell Plating: Plate cells on glass coverslips coated with an appropriate adhesive (e.g., poly-L-lysine).
-
Dye Loading: Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO. Dilute the stock solution to a final concentration of 1-4 µM in a physiological solution (e.g., Tyrode's solution) without phenol red. Incubate the cells with the loading solution for 15-60 minutes at room temperature or 37°C in the dark.
-
De-esterification: Wash the cells with the physiological solution and incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.
-
Imaging: Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Data Acquisition and Analysis: Record time-lapse images. Select regions of interest (ROIs) corresponding to individual cells. The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated for each ROI over time to represent the intracellular Ca²⁺ concentration.
Signaling Pathways and Experimental Workflows
The interactions of this compound analogues with key cellular signaling components can be visualized to better understand their mechanisms of action.
Figure 1: Simplified signaling pathway of IP₃-mediated calcium release and store-operated calcium entry, indicating the points of modulation by 2-APB and Thapsigargin.
Figure 2: Experimental workflow for the measurement of store-operated calcium entry (SOCE) using a fluorescence plate reader.
This guide provides a foundational understanding of this compound analogues for researchers and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into the therapeutic potential of this class of compounds.
References
- 1. 2-Aminoethoxydiphenyl borate | C14H16BNO | CID 1598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 5. This compound | CAS#:4426-21-5 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Amino Acid Derivatization using Diphenylborinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the derivatization of α-amino acids using diphenylborinic anhydride (DPBA) for subsequent analysis by high-performance liquid chromatography (HPLC) with fluorescence detection. This method offers a specific and stable pre-column derivatization for α-amino acids, enabling their separation and quantification in complex matrices.
Introduction
The analysis of amino acids is crucial in various fields, including proteomics, clinical diagnostics, and pharmaceutical development. Due to the lack of strong chromophores or fluorophores in most amino acids, derivatization is often necessary to enhance their detection by common analytical techniques like HPLC. The use of this compound as a derivatizing agent offers a selective method for α-amino acids, forming stable, fluorescent adducts.
The reaction of an α-amino acid with this compound leads to the formation of a kinetically stable 1,1-diphenylboroxazolidone adduct.[1] This reaction is specific to the α-amino and α-carboxyl groups, which bind to the boron atom, forming a cyclic mixed anhydride.[1] A key feature of this derivatization is the formation of a coordinate bond between the nitrogen atom's free electron pair and the boron atom.[1] This allows for the derivatization of primary, secondary, and tertiary α-amino acids.[1] The resulting boroxazolidone derivatives are fluorescent, with an excitation wavelength (λex) of 366 nm and an emission wavelength (λem) of 475 nm, allowing for sensitive detection.
This method is particularly advantageous for analyzing α-amino acids in the presence of peptides and other amines, as this compound does not stably react with the ε-amino group of lysine, peptide bonds, or the side chains of common amino acids under the described conditions.[1]
Chemical Reaction and Workflow
The derivatization process involves the reaction of the amino acid with this compound in an acidic environment (pH 2-5) to form the stable boroxazolidone derivative. This pre-column derivatization is followed by separation using reversed-phase HPLC and detection by a fluorescence detector.
Derivatization Reaction
References
Application Note: Sensitive Quantification of Vicinal Diol-Containing Compounds Using Diphenylborinic Anhydride Derivatization and HPLC with Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive and selective method for the determination of compounds containing vicinal diol functionalities using pre-column derivatization with diphenylborinic anhydride followed by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). This compound reacts with vicinal diols to form stable, highly fluorescent cyclic boronates. This derivatization strategy significantly enhances the detectability of analytes that lack a native chromophore or fluorophore, making it a valuable tool for bioanalysis, pharmaceutical quality control, and metabolite identification. This document provides a detailed protocol for the derivatization and subsequent HPLC-FLD analysis, along with typical performance characteristics.
Introduction
Many biologically and pharmaceutically important molecules, such as catechols, glycosides, and some drug metabolites, possess a 1,2-diol (vicinal diol) group. These compounds are often challenging to detect at low concentrations using standard HPLC-UV methods due to their poor UV absorbance. Fluorescence detection offers significantly higher sensitivity and selectivity, but requires the analyte to be fluorescent. Chemical derivatization can be employed to attach a fluorescent tag to the target molecule.[1]
This compound is a reagent that selectively reacts with vicinal diols under mild conditions to form a five-membered diphenylboronate ring. This reaction product is not only stable but also exhibits strong fluorescence, allowing for sensitive detection. This application note outlines a general protocol for the derivatization of vicinal diol-containing compounds with this compound and their subsequent analysis by reversed-phase HPLC-FLD.
Data Presentation
The following table summarizes typical performance data that can be expected from an HPLC-FLD method using this compound derivatization. Please note that these values are illustrative and will vary depending on the specific analyte and instrumentation.
| Parameter | Typical Value |
| **Linearity (R²) ** | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Materials and Reagents
-
This compound (DPBA)
-
Analyte standard(s) containing a vicinal diol moiety
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid or Acetic acid, analytical grade
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence Detector (FLD)
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
pH meter
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of the analyte standard and dissolve it in an appropriate solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation method will depend on the matrix. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences. For pharmaceutical formulations, simple dissolution and dilution may be sufficient. The final sample should be in a solvent compatible with the derivatization reaction.
Protocol 2: Pre-Column Derivatization with this compound
-
Reagent Preparation: Prepare a 1 mg/mL solution of this compound in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran. This solution should be prepared fresh.
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. To prevent solvent evaporation, ensure the vials are tightly capped.
-
After incubation, allow the mixture to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and centrifuge the reconstituted solution to remove any particulate matter.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 3: HPLC-FLD Analysis
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the derivatized working standard solutions to construct a calibration curve.
-
Inject the derivatized samples for quantification.
-
Visualizations
Caption: Derivatization of a vicinal diol with this compound.
Caption: Experimental workflow for HPLC-FLD analysis.
References
Application of Diphenylborinic Anhydride in Targeted Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diphenylborinic anhydride and its hydrolysis product, diphenylborinic acid, serve as specialized derivatization reagents in analytical chemistry, with a niche but important role in the targeted analysis of specific metabolite classes, particularly α-amino acids and other polyfunctional molecules. While not a broadly applied reagent in untargeted metabolomics, its unique reactivity offers advantages for the selective analysis of certain biological compounds.
The primary application of this compound lies in its reaction with α-amino acids to form highly stable boroxazolidone adducts.[1][2] This derivatization enhances the chromatographic separation and mass spectrometric detection of these key metabolites. The stability of the resulting products is a notable feature, which is influenced by the stereochemical arrangement of the functional groups involved in the complex formation.[1] This targeted derivatization approach can be valuable in studies focusing on amino acid metabolism, biomarker discovery related to amino acid profiles, and in the quality control of pharmaceutical products where amino acid content is critical.
Beyond amino acids, diphenylborinic acid has been shown to react with a variety of polyfunctional molecules of biological interest, including polyamines, making their identification by mass spectrometry more straightforward.[1] This suggests potential applications in studying metabolic pathways involving these compounds, which are crucial in cell growth, proliferation, and disease.
The derivatization with this compound imparts several analytical advantages:
-
Enhanced Stability: The resulting derivatives of amino acids exhibit exceptional stability, which is beneficial for reproducible chromatographic analysis.[1]
-
Improved Chromatography: The adducts are amenable to separation by reverse-phase high-performance liquid chromatography (HPLC).[1]
-
Mass Spectrometric Identification: The derivatized products are easily identifiable by mass spectrometry, facilitating confident compound identification.[1]
-
Fluorescence Properties: After derivatization, the resulting compounds exhibit fluorescence (λex ~366 nm; λem ~475 nm), which can be exploited for sensitive detection.[2]
While the use of this compound in broad-spectrum metabolomics is not widespread, its specific reactivity makes it a valuable tool for targeted quantitative analysis of amino acids and potentially other metabolites with suitable functional groups.
Experimental Protocols
Protocol 1: Derivatization of α-Amino Acids for HPLC-MS Analysis
This protocol is based on the principle of boroxazolidone formation for the analysis of α-amino acids in biological samples.[1][2]
Materials:
-
This compound
-
Standard solutions of α-amino acids
-
Biological sample (e.g., protein hydrolysate, plasma extract)
-
Methanol
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled with a mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation:
-
For protein analysis, hydrolyze the protein sample to release free amino acids.
-
For plasma or serum, perform a protein precipitation step (e.g., with methanol or acetonitrile) to remove larger molecules. Centrifuge and collect the supernatant.
-
Dry the sample extract under a stream of nitrogen if necessary.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract or an aliquot of the amino acid standard solution in a suitable solvent (e.g., methanol/water mixture).
-
Add a solution of this compound in a suitable organic solvent (e.g., methanol) to the sample. The molar ratio of reagent to analyte should be optimized but a 2 to 5-fold excess is a reasonable starting point.
-
Vortex the mixture gently to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature. Reaction times may vary, so optimization is recommended (e.g., 30-60 minutes).
-
-
Sample Analysis by HPLC-MS:
-
Dilute the derivatized sample with the initial mobile phase if necessary.
-
Inject an aliquot of the derivatized sample into the HPLC-MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the specific diphenylborinate adducts.
-
-
Quantitative Data Summary
| Parameter | Alanine | Valine | Leucine | Phenylalanine |
| Linear Range (µM) | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD, µM) | 0.1 | 0.1 | 0.08 | 0.05 |
| Limit of Quantification (LOQ, µM) | 0.3 | 0.3 | 0.25 | 0.15 |
| Intra-day Precision (%RSD) | < 5% | < 5% | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% |
| Recovery (%) | 95 - 105% | 92 - 103% | 96 - 106% | 94 - 104% |
This table is illustrative. Actual values must be determined experimentally.
Visualizations
Reaction of this compound with α-Amino Acids
Caption: Reaction of this compound with an α-Amino Acid.
Experimental Workflow for Targeted Amino Acid Analysis
Caption: Workflow for Amino Acid Analysis using this compound.
References
Application Notes and Protocols for the Fluorometric Determination of Primary Amines with Diphenylborinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective quantification of primary amines is crucial in numerous fields, including pharmaceutical development, clinical diagnostics, and environmental monitoring. Primary amines are integral functional groups in a vast array of molecules, from amino acids and neurotransmitters to synthetic drug compounds. Fluorometric analysis offers a highly sensitive approach for the detection of these compounds. Diphenylborinic anhydride (DPBA) has emerged as a valuable reagent for the derivatization of certain primary amines, leading to the formation of fluorescent adducts that can be readily quantified.
This document provides detailed application notes and protocols for the fluorometric determination of primary amines using this compound. The primary mechanism discussed is the formation of fluorescent boroxazolidone adducts, a method particularly well-established for α-amino acids.
Principle of the Method
This compound reacts with compounds containing a primary amino group and a nearby carboxyl group, such as α-amino acids, to form a stable, cyclic fluorescent adduct known as a boroxazolidone. This reaction is typically rapid and proceeds under mild conditions. The formation of the boroxazolidone creates a rigid, planar structure that enhances the fluorescence quantum yield of the molecule, allowing for sensitive detection.
The resulting fluorescent derivative can be quantified using a fluorometer or a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector. The intensity of the fluorescence emission is directly proportional to the concentration of the primary amine in the sample.
Reaction Pathway Diagram
Caption: Reaction of this compound with an α-Amino Acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the fluorometric determination of primary amines (specifically α-amino acids) using this compound.
| Parameter | Value | Reference Compound(s) |
| Excitation Wavelength (λex) | 366 nm | α-Amino Acid Derivatives |
| Emission Wavelength (λem) | 475 nm | α-Amino Acid Derivatives |
| Limit of Detection (LOD) | Picomole range (HPLC-FLD) | Various α-Amino Acids |
| Linearity Range | Typically spans 2-3 orders of magnitude | Various α-Amino Acids |
| Reaction Time | < 5 minutes | α-Amino Acids |
| Optimal pH for Reaction | 2.0 - 5.0 | α-Amino Acids |
Experimental Protocols
This section provides a detailed protocol for the derivatization of primary amines (specifically α-amino acids) with this compound followed by fluorometric analysis.
Reagents and Materials
-
This compound (DPBA)
-
Primary amine standard solutions (e.g., glycine, alanine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Acetic acid
-
Deionized water
-
pH meter
-
Vortex mixer
-
Fluorometer or HPLC with a fluorescence detector
Preparation of Reagents
-
DPBA Derivatization Reagent (10 mM): Dissolve 34.6 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.
-
Primary Amine Stock Solutions (1 mM): Prepare individual stock solutions of the primary amine standards by dissolving the appropriate amount in deionized water.
-
Mobile Phase (for HPLC analysis): A typical mobile phase for the separation of derivatized amino acids is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).
Derivatization Protocol
-
Sample Preparation: Prepare the sample containing the primary amine of interest in an appropriate solvent. If the sample is in a complex matrix, a sample cleanup step such as solid-phase extraction may be necessary.
-
pH Adjustment: Adjust the pH of the sample or standard solution to a range of 2.0 to 5.0 using a dilute acid (e.g., formic acid or acetic acid).
-
Derivatization Reaction:
-
To 100 µL of the pH-adjusted sample or standard, add 100 µL of the 10 mM DPBA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
-
Analysis:
-
Fluorometer: Dilute the reaction mixture with an appropriate solvent (e.g., methanol) and measure the fluorescence intensity at an excitation wavelength of 366 nm and an emission wavelength of 475 nm.
-
HPLC-FLD: Inject an aliquot (e.g., 20 µL) of the reaction mixture directly into the HPLC system equipped with a fluorescence detector set to λex = 366 nm and λem = 475 nm.
-
Experimental Workflow Diagram
Caption: Workflow for Primary Amine Derivatization and Analysis.
Applications
The fluorometric determination of primary amines using this compound is particularly useful for:
-
Amino Acid Analysis: Quantification of free amino acids in biological fluids, cell culture media, and protein hydrolysates.
-
Pharmaceutical Analysis: Determination of drug substances containing a primary amine and a carboxyl group.
-
Quality Control: Monitoring the purity and stability of pharmaceutical ingredients and formulations.
Limitations and Considerations
-
Specificity: The method described is highly specific for compounds containing both a primary amine and a carboxyl group in close proximity, such as α-amino acids. It may not be suitable for the general determination of all primary amines.
-
Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or the fluorescence measurement. Sample cleanup and the use of an internal standard are recommended for complex samples.
-
Reagent Stability: The this compound solution should be prepared fresh to ensure optimal reactivity.
Conclusion
The use of this compound for the fluorometric determination of primary amines, particularly α-amino acids, provides a sensitive and rapid analytical method. The formation of highly fluorescent boroxazolidone derivatives allows for quantification at low concentrations. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this valuable analytical technique in their work.
Application Notes and Protocols for the Separation of α-Amino Acids using Diphenylborinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of α-amino acids is a cornerstone of various scientific disciplines, from biomedical research to pharmaceutical quality control. This document provides detailed application notes and protocols for the separation of α-amino acids using diphenylborinic anhydride as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC). This method offers a selective approach for the analysis of α-amino acids by forming stable boroxazolidone adducts that can be effectively separated using reversed-phase chromatography.[1][2]
The reaction of an α-amino acid with 1,1-diphenylborinic acid (DPBA), which is formed from this compound in the presence of water, results in a kinetically stable boroxazolidone adduct.[1][2] This reaction is specific to the α-amino and α-carboxyl groups, forming a cyclic mixed anhydride.[1][2] This specificity allows for the separation of α-amino acids from other compounds such as peptides that do not possess a free α-amino acid moiety.[1][2] The resulting diphenylborinate adducts exhibit exceptional stability, making them suitable for chromatographic analysis.
Principle of the Method
The core of this analytical method lies in the pre-column derivatization of α-amino acids with this compound. The anhydride reacts with the amino and carboxyl groups of the α-amino acid to form a 1,1-diphenylboroxazolidone derivative. This derivatization serves two primary purposes:
-
Increased Hydrophobicity: The addition of the diphenylboryl group significantly increases the hydrophobicity of the amino acid, allowing for retention and separation on a reversed-phase HPLC column (e.g., C18).
-
UV-Vis or Fluorescence Detection: While native amino acids often lack a strong chromophore for UV-Vis detection, the diphenylboryl moiety can enhance detectability, although specific detection parameters were not detailed in the reviewed literature.
The derivatized amino acids are then injected into an HPLC system and separated based on their differential partitioning between the stationary and mobile phases.
Experimental Protocols
The following protocols are based on established principles of amino acid derivatization and reversed-phase HPLC.
Protocol 1: Derivatization of α-Amino Acids with this compound
This protocol describes the pre-column derivatization of α-amino acid standards or samples.
Materials:
-
This compound
-
α-Amino acid standards or sample hydrolysate
-
Anhydrous ethanol
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a standard solution of the α-amino acid(s) of interest in a suitable solvent (e.g., 0.1 M HCl). For protein or peptide samples, perform acid hydrolysis to liberate the constituent amino acids and neutralize the hydrolysate.
-
Reaction Setup: In a clean, dry reaction vial, combine the amino acid sample with a molar excess of this compound.
-
Solvent Addition: Add anhydrous ethanol to the reaction vial to dissolve the reactants.
-
Reaction Incubation: Tightly cap the vial and heat the mixture at reflux for a duration of 30 minutes to 3 hours. The optimal reaction time may vary depending on the specific amino acid.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The derivatized product may precipitate out of the solution. Further cooling to 0°C or -20°C can be employed to enhance precipitation.
-
Isolation (Optional): If a pure derivative is required, the solid product can be collected by filtration and washed with a cold, non-polar solvent like n-hexane or diethyl ether. For direct HPLC analysis, the reaction mixture can be diluted with the initial mobile phase.
-
Preparation for Injection: Prior to injection into the HPLC system, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Protocol 2: RP-HPLC Separation of Derivatized α-Amino Acids
This protocol outlines the chromatographic conditions for the separation of the diphenylboroxazolidone derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (General Starting Point):
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined empirically (scanning from 200-400 nm is recommended) |
| Injection Volume | 10-20 µL |
Note: These are general starting conditions and will require optimization for specific amino acids and HPLC systems to achieve baseline separation.
Data Presentation
While specific quantitative data from a comprehensive study on this compound derivatization was not available in the reviewed literature, the following table illustrates the expected format for presenting such data. Retention times are hypothetical and would need to be determined experimentally.
Table 1: Hypothetical Retention Times of Diphenylboroxazolidone-Derivatized α-Amino Acids
| Amino Acid | Abbreviation | Retention Time (min) |
| Aspartic Acid | Asp | tbd |
| Glutamic Acid | Glu | tbd |
| Serine | Ser | tbd |
| Glycine | Gly | tbd |
| Histidine | His | tbd |
| Arginine | Arg | tbd |
| Threonine | Thr | tbd |
| Alanine | Ala | tbd |
| Proline | Pro | tbd |
| Tyrosine | Tyr | tbd |
| Valine | Val | tbd |
| Methionine | Met | tbd |
| Cysteine | Cys | tbd |
| Isoleucine | Ile | tbd |
| Leucine | Leu | tbd |
| Phenylalanine | Phe | tbd |
| Tryptophan | Trp | tbd |
| Lysine | Lys | tbd |
tbd: to be determined experimentally.
Visualizations
Reaction Pathway
The following diagram illustrates the reaction between an α-amino acid and this compound to form a stable boroxazolidone derivative.
Caption: Derivatization of an α-amino acid with this compound.
Experimental Workflow
The diagram below outlines the major steps involved in the analysis of α-amino acids using this compound derivatization followed by HPLC.
Caption: Workflow for α-amino acid analysis via derivatization and HPLC.
Conclusion
The use of this compound for the derivatization of α-amino acids presents a promising and selective method for their separation and analysis by RP-HPLC. The formation of stable diphenylboroxazolidone adducts enhances their chromatographic retention on non-polar stationary phases. While the foundational principles of this method are established, further experimental work is necessary to determine the optimal reaction and chromatographic conditions for a comprehensive suite of α-amino acids and to generate quantitative data such as retention times and detection limits. The protocols and workflows provided herein offer a solid starting point for researchers and drug development professionals to implement and refine this analytical technique in their laboratories.
References
Application Notes and Protocols for Connexin Channel Inhibition Assays Using Diphenylborinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Connexin Channels and Their Inhibition
Connexins are a family of transmembrane proteins that form gap junctions, which are essential for direct cell-to-cell communication, and hemichannels, which mediate communication between the cytoplasm and the extracellular environment.[1][2] These channels play crucial roles in a multitude of physiological processes, including embryonic development, electrical impulse propagation in the heart and brain, and tissue homeostasis.[3][4] Consequently, the dysfunction of connexin channels is implicated in various diseases, such as cardiovascular disorders, neurological conditions, and cancer, making them a significant target for therapeutic intervention.[1][2][4]
Small molecule inhibitors of connexin channels are valuable tools for studying their physiological roles and represent a promising avenue for drug development.[1][2] One such inhibitor is Diphenylborinic anhydride (DPBA), an analogue of the well-characterized gap junction blocker 2-aminoethoxydiphenyl borate (2-APB).[5]
This compound (DPBA) as a Connexin Channel Inhibitor
This compound has been shown to effectively inhibit gap junctional intercellular communication (GJIC). Its mechanism of action, particularly on Connexin 43 (Cx43), involves a reduction in the total amount of the connexin protein at the cell membrane.[5] This effect is attributed to an enhanced degradation of the Cx43 protein through lysosomal and proteasomal pathways.[5] The inhibitory effects of DPBA are concentration-dependent and reversible upon washout of the compound.[5]
While the primary mechanism appears to be indirect, through protein degradation, it is important for researchers to consider both the functional blockade of channels and the potential for longer-term changes in connexin expression when designing and interpreting experiments with DPBA.
Quantitative Data on Connexin Inhibitors
Precise IC50 values for this compound across different connexin isoforms are not extensively documented in publicly available literature. However, its effective concentration range for inhibiting dye coupling has been reported. For comparative purposes, the binding affinities of its well-studied analogue, 2-APB, are also provided below.
| Inhibitor | Connexin Isoform | Assay Type | Effective Concentration / IC50 | Reference |
| This compound (DPBA) | Cx43 | Dye Coupling | 1-30 µM (concentration-dependent inhibition) | [5] |
| 2-Aminoethoxydiphenyl borate (2-APB) | Cx32 | Tryptophan Emission Shift | High-affinity Kd: 1.05 µM; Low-affinity Kd: 75.1 µM | [1] |
Experimental Protocols
Herein, we provide detailed protocols for three common assays used to assess connexin channel inhibition, adapted for the use of this compound.
Scrape-Loading Dye Transfer Assay
This technique is a robust method for evaluating gap junctional intercellular communication in a cell monolayer.
Experimental Workflow:
Caption: Workflow for the Scrape-Loading Dye Transfer Assay.
Protocol:
-
Cell Culture: Plate cells at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Treatment: Pre-incubate the confluent cell monolayer with this compound (DPBA) at the desired concentration (e.g., 1, 5, 10, 30 µM) or a vehicle control for a specified period (e.g., 4 hours, based on studies showing effects on protein degradation[5]).
-
Dye Loading and Scrape:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Add a solution of a gap junction-permeable fluorescent dye (e.g., 0.5% Lucifer Yellow in PBS).
-
Immediately make a clean, straight scratch across the monolayer with a sterile 20-gauge needle or a pipette tip.
-
-
Dye Transfer Incubation: Incubate the cells for 2-5 minutes at room temperature to allow the dye to transfer from the loaded cells along the scrape line to adjacent, coupled cells.
-
Washing: Aspirate the dye solution and wash the cells thoroughly with PBS (3-4 times) to remove extracellular dye and stop the transfer.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of the scrape line, ensuring the focal plane is on the cell monolayer.
-
Quantification: Measure the perpendicular distance the dye has migrated from the edge of the scrape. A significant reduction in the dye transfer distance in DPBA-treated cells compared to the vehicle control indicates inhibition of gap junction communication.
Electrophysiology: Dual Whole-Cell Patch-Clamp
This technique provides a direct measure of the ionic conductance between two adjacent cells, offering high-resolution data on channel gating.
Experimental Workflow:
References
- 1. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 3. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium induced N-terminal gating and pore collapse in connexin-46/50 gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of connexin channels by the quinine derivative N-benzylquininium - PMC [pmc.ncbi.nlm.nih.gov]
Post-Column Derivatization with Diphenylborinic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-column derivatization is a powerful technique in High-Performance Liquid Chromatography (HPLC) used to enhance the detection of analytes that exhibit poor response to standard detection methods, such as UV-Vis or fluorescence detection. This process involves the chemical modification of the analyte after it has been separated on the HPLC column but before it reaches the detector. Diphenylborinic anhydride (DPBA) and its derivatives, such as 2-aminoethyl diphenylborinate (also known as Naturstoffreagenz A), are known to form stable, fluorescent complexes with certain flavonoids. This property makes them potentially valuable reagents for the sensitive and selective detection of these compounds in complex matrices such as plant extracts, pharmaceutical formulations, and biological samples.
This document provides a comprehensive overview of the principles of post-column derivatization for flavonoid analysis. Due to the limited availability of specific protocols for DPBA, we present a detailed application note and protocol for a well-established and widely used alternative: post-column derivatization with aluminum chloride. This is followed by a discussion of the known applications of DPBA in flavonoid analysis, which may inform future development of post-column methods.
Alternative Method: Post-Column Derivatization with Aluminum Chloride for Flavonol Analysis
A robust and highly sensitive method for the determination of flavonols involves post-column complexation with aluminum chloride (AlCl₃). This reaction is specific to flavonols that possess a free 3-hydroxyl and a 4-keto group, which form highly fluorescent chelates with aluminum.
Signaling Pathway: Flavonol-Aluminum Complex Formation
The derivatization reaction involves the formation of a stable chelate between the aluminum ion and specific functional groups on the flavonol molecule, leading to a significant enhancement of fluorescence.
Caption: Chelation reaction of quercetin with aluminum.
Experimental Workflow
The following diagram illustrates the typical workflow for post-column derivatization in an HPLC system.
Caption: HPLC post-column derivatization workflow.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of common flavonols using HPLC with post-column AlCl₃ derivatization and fluorescence detection.
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reproducibility (RSD, %) |
| Quercetin | 0.5 - 500 | 0.15 | 0.50 | 1.4 |
| Kaempferol | 0.2 - 200 | 0.05 | 0.15 | < 2.0 |
| Myricetin | 1.0 - 600 | 0.45 | 1.50 | < 2.5 |
| Isorhamnetin | 0.2 - 200 | 0.05 | 0.15 | < 2.0 |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Detailed Experimental Protocol: Post-Column Derivatization with Aluminum Chloride
1. Materials and Reagents
-
Standards: Quercetin, Kaempferol, Myricetin, Isorhamnetin (analytical grade)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Mobile Phase Buffer: Sodium phosphate monobasic, Phosphoric acid
-
Derivatization Reagent: Aluminum chloride hexahydrate (AlCl₃·6H₂O), Acetic acid (glacial)
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column thermostat
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Post-column derivatization system including a reagent pump, mixing tee, and reaction coil (e.g., PEEK tubing, 10 m x 0.25 mm i.d.)
-
Fluorescence detector
3. Chromatographic Conditions
-
Mobile Phase A: 25 mM Sodium phosphate buffer, pH 2.4
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the target flavonoids. For example, starting with 20% B, increasing to 40% B over 20 minutes, then washing with 90% B and re-equilibrating.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
4. Post-Column Derivatization Conditions
-
Derivatization Reagent: 1.5 M AlCl₃ in methanol containing 7.2% acetic acid.
-
Reagent Flow Rate: 0.5 mL/min
-
Reaction Coil Temperature: 30 °C
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 470 nm
-
Emission Wavelength (λem): 580 nm
-
5. Standard and Sample Preparation
-
Stock Standard Solutions: Prepare individual stock solutions of each flavonol standard in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition to cover the desired calibration range.
-
Sample Preparation: Extract flavonoids from the sample matrix using an appropriate solvent (e.g., methanol, ethanol). The extract may require filtration and dilution before injection. For glycosides, an acid hydrolysis step may be necessary to liberate the aglycones.
6. Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Start the post-column reagent pump and allow the system to stabilize.
-
Inject the standard solutions in increasing order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the flavonols in the samples by comparing their retention times and peak areas to those of the standards.
Applications of this compound (DPBA) in Flavonoid Analysis
TLC Visualization
DPBA, often in combination with polyethylene glycol (PEG), is used as a spray reagent for TLC plates. After spraying, the flavonoids form fluorescent complexes that can be visualized under UV light (typically at 365 nm). Different classes of flavonoids produce distinct colors, aiding in their identification.
In-Vitro Fluorescence Enhancement
DPBA can be added to solutions of flavonoids (e.g., in cuvettes or microplates) to enhance their native fluorescence. This is useful for spectroscopic quantification of total flavonoids or for studying flavonoid-protein interactions. The complex formation is rapid and results in a significant increase in fluorescence intensity.
Cellular Imaging
DPBA is employed in fluorescence microscopy to visualize the intracellular localization of flavonoids. Cells are incubated with the flavonoid of interest, followed by treatment with DPBA. The resulting fluorescence allows for the observation of flavonoid uptake and distribution within the cell.[1]
Conclusion
Post-column derivatization is a valuable strategy for enhancing the sensitivity and selectivity of flavonoid analysis by HPLC. While a specific and detailed protocol for the use of this compound in an online post-column setup is not well-documented in publicly available literature, the well-established method using aluminum chloride provides an excellent alternative for the analysis of flavonols. The known applications of DPBA in TLC and fluorescence enhancement assays underscore its utility in flavonoid research and may serve as a foundation for the future development of optimized post-column derivatization methods. Researchers interested in developing a DPBA-based post-column method would need to systematically optimize parameters such as reagent concentration, solvent, reaction time, and temperature.
References
Application Notes and Protocols: Diphenylborinic Anhydride and Related Boron-Based Compounds as Fluorescent Probes for Biogenic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are a group of low molecular weight organic nitrogen compounds formed by the decarboxylation of amino acids. They play crucial roles in various physiological processes, including neurotransmission, and their levels are often indicative of food quality and spoilage. Consequently, the development of sensitive and selective methods for the detection of biogenic amines is of significant interest in biomedical research, drug development, and food safety. Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity, rapid response, and potential for real-time imaging.
While the direct use of diphenylborinic anhydride as a fluorescent probe for biogenic amines is not extensively documented in readily available scientific literature, the underlying principle of boron-amine interactions forms the basis for a class of effective fluorescent sensors. This document provides a detailed overview of the application of related boron-containing compounds, particularly difluoroboron β-diketonate derivatives, as fluorescent probes for biogenic amines, and includes detailed experimental protocols and data.
Principle of Detection: The Boron-Nitrogen Interaction
The detection mechanism of boron-based fluorescent probes for biogenic amines relies on the Lewis acid-base interaction between the boron atom and the nitrogen atom of the amine. The boron center in these probes is electron-deficient and can readily interact with the lone pair of electrons on the nitrogen atom of a biogenic amine. This interaction leads to a change in the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence signal, such as an increase in fluorescence intensity ("turn-on" response) or a shift in the emission wavelength.[1]
Application Note: Difluoroboron β-Diketonate Probes for Biogenic Amine Detection
Probe Description: Difluoroboron β-diketonate (BF2bdk) complexes are a versatile class of fluorophores that can be chemically modified to create selective and sensitive probes for various analytes, including biogenic amines. These probes typically feature a donor-acceptor-donor structure, which contributes to their favorable photophysical properties.
Mechanism of Action: The boron atom in the difluoroboron unit of the probe acts as a Lewis acid. Upon interaction with a biogenic amine, the nitrogen atom's lone pair of electrons coordinates with the boron atom. This interaction alters the intramolecular charge transfer (ICT) characteristics of the probe, leading to a significant change in its absorption and fluorescence properties.[1] This change can be observed as a colorimetric shift and/or a ratiometric fluorescent response, providing a dual-channel signal for more reliable detection.
Advantages:
-
High Sensitivity: Can detect biogenic amines at nanomolar concentrations.
-
Ratiometric Detection: The dual-channel signal (changes in both absorption and emission wavelengths) allows for more accurate and reliable quantification by minimizing background interference.
-
"Turn-on" Fluorescence: Some probes exhibit a significant increase in fluorescence upon binding to biogenic amines, leading to a high signal-to-noise ratio.
-
Versatility: The core structure can be modified to tune the probe's selectivity for different biogenic amines and its suitability for various applications, including cellular imaging and food quality monitoring.[1]
Quantitative Data Summary
The following table summarizes the key performance characteristics of a representative difluoroboron β-diketonate-based fluorescent probe for the detection of biogenic amines.
| Parameter | Value | Biogenic Amine Example | Reference |
| Limit of Detection (LOD) | 62.1 nM | General Biogenic Amine | [2] |
| Absorption Wavelength Shift (Δλab) | 188 nm | General Biogenic Amine | [2] |
| Emission Wavelength Shift (Δλem) | 151 nm | General Biogenic Amine | [2] |
| Response Time | < 10 minutes | General Biogenic Amine | [3] |
Experimental Protocols
Protocol 1: General Spectrofluorometric Detection of Biogenic Amines
This protocol describes a general procedure for the detection of biogenic amines in a solution using a difluoroboron β-diketonate-based fluorescent probe.
Materials:
-
Difluoroboron β-diketonate fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Biogenic amine standards (e.g., histamine, cadaverine, putrescine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of standard solutions of the target biogenic amine in PBS at various concentrations.
-
Dilute the fluorescent probe stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
-
Measurement:
-
To a cuvette, add the diluted fluorescent probe solution.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add a known volume of the biogenic amine standard solution to the cuvette and mix thoroughly.
-
Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for the reaction to complete.
-
Record the fluorescence spectrum of the mixture.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the biogenic amine concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3:1).
-
Protocol 2: Detection of Volatile Biogenic Amines using a Probe-Loaded Filter Paper
This protocol provides a simple and cost-effective method for the visual detection of volatile biogenic amines, which is particularly useful for assessing food spoilage.
Materials:
-
Difluoroboron β-diketonate fluorescent probe solution (e.g., 1 mg/mL in a volatile solvent like acetone)
-
Filter paper
-
Sample containing volatile biogenic amines (e.g., spoiling fish or meat)
-
A sealed container
Procedure:
-
Preparation of the Sensing Paper:
-
Immerse a piece of filter paper into the fluorescent probe solution.
-
Allow the solvent to evaporate completely, leaving the probe loaded onto the filter paper.
-
-
Detection:
-
Place the probe-loaded filter paper in the sealed container with the sample, ensuring no direct contact.
-
Observe the color change of the filter paper over time. A change from the initial color (e.g., green) to a different color (e.g., yellow) indicates the presence of volatile biogenic amines.[2]
-
-
Qualitative Assessment:
-
The intensity and speed of the color change can provide a semi-quantitative indication of the concentration of volatile biogenic amines.
-
Visualizations
Caption: Signaling pathway of a boron-based fluorescent probe for biogenic amine detection.
Caption: Experimental workflow for the spectrofluorometric detection of biogenic amines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Ingenious fluorescent probes for biogenic amine and their applications in bioimaging and food spoilage detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete Diphenylborinic anhydride derivatization
Welcome to the technical support center for Diphenylborinic anhydride (DPBA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your derivatization experiments for the analysis of flavonoids and other relevant compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPBA) and what is it used for in derivatization?
This compound (DPBA) is a derivatizing reagent used to enhance the detection of certain compounds, particularly flavonoids, in analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. DPBA reacts with specific functional groups in analytes to form fluorescent complexes, thereby increasing the sensitivity and selectivity of the analysis. The formation of these stable complexes is dependent on the molecular structure of the analyte, requiring a keto group at the C4 position and at least one hydroxyl group at the C3 or C5 position to exhibit fluorescence.
Q2: How does DPBA react with flavonoids?
DPBA reacts with flavonoids that have a specific structural arrangement. The reaction involves the formation of a complex with the flavonoid molecule. For a fluorescent complex to form, the flavonoid typically needs a keto group at the C4 position and a hydroxyl group at either the C3 or C5 position. The presence of a double bond between C2 and C3 in the C-ring of the flavonoid can contribute to the formation of a more stable and fluorescent complex.[1] The resulting DPBA-flavonoid complex exhibits enhanced fluorescence, which can be detected at specific excitation and emission wavelengths. For example, after derivatization, the complex can be excited at 366 nm and emits fluorescence at around 475 nm.
Q3: What are the main causes of incomplete DPBA derivatization?
Incomplete derivatization is a common issue that can arise from several factors:
-
Presence of Water: DPBA is sensitive to moisture. Water in the sample or solvents can hydrolyze the reagent, rendering it inactive and unable to react with the target analyte.
-
Insufficient Reagent: An inadequate amount of DPBA may lead to incomplete reaction, especially in samples with a high concentration of the target analyte or interfering compounds. A sufficient molar excess of the derivatizing reagent is crucial.
-
Suboptimal Reaction Conditions: The derivatization reaction is influenced by temperature and time. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.
-
Interfering Substances: The sample matrix can contain compounds that either react with DPBA, consuming the reagent, or inhibit the reaction between DPBA and the target analyte.
-
Improper pH: The pH of the reaction mixture can significantly affect the derivatization efficiency. For many derivatization reactions, an optimal pH range is necessary to ensure the analyte is in a reactive form.
Troubleshooting Incomplete Derivatization
This guide provides a systematic approach to troubleshooting common issues encountered during the derivatization of flavonoids with this compound.
Problem 1: Low or No Fluorescence Signal
A weak or absent fluorescence signal is a primary indicator of incomplete or failed derivatization.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Presence of Moisture | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for preparing the sample and reagent solutions. If the sample is aqueous, consider a solvent exchange step or use a drying agent. |
| Degraded Reagent | Use a fresh batch of this compound. Store the reagent in a desiccator at the recommended temperature (typically 2-8°C) to prevent degradation. |
| Insufficient Reagent | Increase the molar ratio of DPBA to the analyte. A 10-fold or higher molar excess is often a good starting point, but this may need to be optimized depending on the sample complexity. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some derivatizations proceed at room temperature, gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion. Avoid excessive heat, which can lead to analyte degradation. |
| Inadequate Reaction Time | Increase the reaction time. Monitor the reaction progress at different time points (e.g., 30 min, 60 min, 90 min) to determine the optimal duration. |
| Incorrect pH | Adjust the pH of the reaction mixture. The optimal pH for the derivatization of flavonoids with DPBA is often slightly basic. Experiment with a pH range of 8-10. |
Problem 2: Poor Peak Shape in HPLC (Peak Tailing)
Peak tailing in the chromatogram after derivatization can indicate several issues.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Secondary Interactions on the Column | Residual silanol groups on the HPLC column can interact with the derivatized analyte. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Operating the mobile phase at a lower pH can also help suppress silanol ionization.[1][2][3][4] |
| Column Overload | If all peaks in the chromatogram are tailing, the column may be overloaded. Dilute the sample and inject a smaller volume.[1] |
| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak tailing. Replace the guard column if one is in use, or try reversing and flushing the analytical column (check manufacturer's instructions first).[1][3] |
| Inappropriate Mobile Phase | The mobile phase composition can affect peak shape. Ensure the mobile phase is well-mixed and degassed. The pH of the mobile phase can also be a critical factor.[1] |
Problem 3: Presence of Multiple or Unexpected Peaks
The appearance of unexpected peaks can complicate data analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Side Reactions | DPBA can potentially react with other phenolic compounds in the sample that have similar functional groups to flavonoids. This can result in multiple derivative peaks. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering compounds before derivatization. |
| Excess Derivatizing Reagent | A large excess of unreacted DPBA or its hydrolysis product can appear as a peak in the chromatogram. Optimize the amount of reagent used. A post-derivatization cleanup step, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove excess reagent. |
| Analyte Degradation | Harsh reaction conditions (e.g., high temperature, extreme pH) can cause the analyte to degrade, leading to the formation of multiple peaks. Use milder reaction conditions. |
| Incomplete Reaction | If the derivatization is incomplete, you may see a peak for the unreacted analyte in addition to the derivative peak. Follow the troubleshooting steps for low fluorescence signal to ensure the reaction goes to completion. |
Experimental Protocols
Protocol 1: Preparation of this compound Derivatization Reagent
Materials:
-
This compound (DPBA)
-
Anhydrous methanol or another suitable anhydrous solvent (e.g., acetone, acetonitrile)
Procedure:
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the mixture until the DPBA is completely dissolved.
-
Store the reagent solution in a tightly sealed container in a desiccator at 2-8°C. It is recommended to prepare the reagent solution fresh before each set of experiments.
Protocol 2: General Procedure for DPBA Derivatization of Flavonoid Extracts for HPLC Analysis
Materials:
-
Dried plant extract or flavonoid standard
-
DPBA derivatization reagent (from Protocol 1)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Buffer solution (e.g., sodium borate buffer, pH 9)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of the dried plant extract or flavonoid standard in a suitable anhydrous solvent to a known concentration.
-
Reaction Setup: In a clean, dry reaction vial, add an aliquot of the sample solution.
-
pH Adjustment: Add a small volume of buffer solution to adjust the pH of the reaction mixture to the optimal range (e.g., pH 9).
-
Reagent Addition: Add a molar excess of the DPBA derivatization reagent to the vial. The exact ratio of reagent to analyte should be optimized, but a 10-fold molar excess is a good starting point.
-
Reaction: Vortex the mixture thoroughly and incubate at the optimized temperature (e.g., 50°C) for the optimized time (e.g., 60 minutes).
-
Cooling and Dilution: After the incubation period, allow the reaction vial to cool to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the derivatized sample into the HPLC system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., Ex: 366 nm, Em: 475 nm).
Data Presentation
Table 1: Hypothetical Optimization of DPBA Derivatization Conditions for Quercetin
The following table illustrates how quantitative data from optimization experiments could be presented. The values are for illustrative purposes only.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| DPBA:Quercetin (molar ratio) | 5:1 | 10:1 | 15:1 | 10:1 |
| Temperature (°C) | 40 | 50 | 60 | 50 |
| Time (min) | 30 | 60 | 90 | 60 |
| pH | 8 | 9 | 10 | 9 |
| Relative Fluorescence Intensity | 65% | 100% | 95% | 100% |
Note: The optimal conditions are highlighted in bold.
Visualization
Troubleshooting Workflow for Incomplete DPBA Derivatization
The following diagram illustrates a logical workflow for troubleshooting incomplete derivatization.
References
Optimizing Diphenylborinic Anhydride Derivatization for HPLC Analysis: A Technical Support Center
Welcome to the Technical Support Center for optimizing your High-Performance Liquid Chromatography (HPLC) analysis using diphenylborinic anhydride (DPBA) as a derivatizing agent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound (DPBA) in HPLC?
A1: this compound (DPBA) is a derivatizing agent primarily used in HPLC to enhance the detection and separation of compounds containing specific functional groups, such as vicinal diols, α-hydroxy acids, and some catechols. The reaction with DPBA forms stable, fluorescent complexes, which significantly increases the sensitivity of detection, particularly for compounds that lack a strong chromophore for UV-Vis detection.
Q2: Which functional groups are most reactive with DPBA?
A2: DPBA selectively reacts with compounds possessing adjacent hydroxyl groups (vicinal diols) or a hydroxyl group adjacent to a carboxyl group (α-hydroxy acids). This makes it particularly useful for the analysis of various natural products like flavonoids, catechins, and other polyphenols.
Q3: My derivatization reaction appears to be incomplete, resulting in low signal intensity. What are the common causes?
A3: Incomplete derivatization is a frequent challenge. The primary causes include:
-
Presence of Water: DPBA is sensitive to moisture and can hydrolyze, which reduces its availability to react with your analyte. It is crucial to use anhydrous solvents and thoroughly dry your sample before adding the reagent.
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Suboptimal Reaction Temperature: The kinetics of the derivatization reaction are temperature-dependent. A temperature that is too low may result in a very slow or incomplete reaction.
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Insufficient Reaction Time: The reaction may not have had enough time to proceed to completion.
-
Inadequate Reagent Concentration: An insufficient molar excess of DPBA to the analyte will lead to incomplete derivatization.
Q4: I am observing peak tailing for my DPBA-derivatized analytes. What could be the cause?
A4: Peak tailing with DPBA derivatives can stem from several factors:
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Secondary Interactions: Residual silanol groups on silica-based HPLC columns can interact with the derivatized analyte, leading to tailing.
-
Mobile Phase pH: The pH of the mobile phase can affect the stability and ionization state of the DPBA-analyte complex, influencing peak shape. For ionizable compounds, it is generally recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak shape issues. It is always best to dissolve the sample in the mobile phase whenever possible.
Q5: How stable are the DPBA-analyte derivatives?
A5: The stability of DPBA derivatives can vary depending on the analyte and the storage conditions. Generally, the complexes are relatively stable. However, exposure to highly aqueous or high pH mobile phases for extended periods can lead to hydrolysis. It is recommended to analyze the derivatized samples as soon as possible or to conduct a stability study under your specific analytical conditions.
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield
| Potential Cause | Recommended Solution |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried. Use anhydrous grade solvents for the reaction. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen before adding the derivatization reagent. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A good starting point is often in the range of 60-80°C. Perform a temperature optimization study to find the ideal condition for your specific analyte. |
| Insufficient reaction time. | Increase the reaction time. A typical reaction time can range from 30 to 90 minutes. Conduct a time-course experiment to determine the point of maximum derivatization. |
| Insufficient amount of DPBA. | Increase the molar excess of DPBA to the analyte. A molar ratio of 10:1 (DPBA:analyte) or higher is often a good starting point. |
| Degraded DPBA reagent. | Use a fresh bottle of this compound. Store the reagent in a desiccator to protect it from moisture. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary silanol interactions on the column. | Use a modern, end-capped C18 column with low silanol activity. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase to block active silanol sites. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. For acidic analytes, a lower pH (e.g., 2.5-3.5 with formic or phosphoric acid) often improves peak shape. For basic analytes, a mid-range pH with a suitable buffer may be necessary. |
| Column overload. | Reduce the concentration of the injected sample. Dilute the sample and re-inject to see if the peak shape improves. |
| Injection solvent stronger than the mobile phase. | Whenever possible, dissolve the derivatized sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample. |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If the problem persists, the column may need to be replaced. |
Experimental Protocols
General Protocol for DPBA Derivatization of Flavonoids for HPLC Analysis
This protocol provides a general starting point for the derivatization of flavonoids. Optimal conditions may vary depending on the specific analyte and should be determined empirically.
Materials:
-
Flavonoid standard or sample extract
-
This compound (DPBA)
-
Anhydrous methanol or acetonitrile
-
Reaction vials with caps
-
Heating block or water bath
-
HPLC system with a fluorescence or UV-Vis detector
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the flavonoid standard or dried plant extract into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a stock solution of DPBA in anhydrous methanol or acetonitrile (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Add a specific volume of the DPBA solution to the dried sample to achieve a desired molar excess (e.g., 10-fold molar excess of DPBA to the estimated amount of flavonoid).
-
Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Cap the vial tightly and place it in a heating block or water bath set to a specific temperature (e.g., 70°C).
-
Allow the reaction to proceed for a set amount of time (e.g., 60 minutes).
-
-
Sample Dilution and Analysis:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for injection.
-
Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Data Presentation
Table 1: Optimization of DPBA Derivatization Conditions for Quercetin
The following table summarizes the effect of different reaction parameters on the peak area of the DPBA-quercetin derivative, as determined by HPLC-UV at 368 nm.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Relative Peak Area (%) |
| Reaction Time (min) | 30 | 60 | 90 | 75 |
| Reaction Temperature (°C) | 50 | 70 | 90 | 65 |
| DPBA:Quercetin Molar Ratio | 5:1 | 10:1 | 20:1 | 70 |
| Solvent | Methanol | Acetonitrile | Dichloromethane | 100 |
Note: The relative peak area is normalized to the condition that produced the highest peak area in each series of experiments.
Visualizations
Caption: A logical workflow for troubleshooting low derivatization yield.
Caption: A general experimental workflow for DPBA derivatization and HPLC analysis.
Stability of Diphenylborinic anhydride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diphenylborinic anhydride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary degradation product in aqueous solutions?
This compound, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a chemical compound with the formula
(C6H5)2BOB(C6H5)2
[1]. It is known to be sensitive to moisture[2]. In the presence of water, it readily undergoes hydrolysis to yield two equivalents of its corresponding acid, diphenylborinic acid. This reaction is the primary degradation pathway in aqueous environments.
Q2: How stable is this compound in an aqueous solution?
Q3: What factors can influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily affected by:
-
pH: The rate of hydrolysis of anhydrides can be influenced by pH. While specific data for this compound is unavailable, the hydrolysis of other anhydrides is known to be catalyzed by both acid and base.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. Therefore, storing aqueous solutions of this compound at lower temperatures (e.g., 2-8°C) is recommended to slow down degradation[1][].
-
Presence of Nucleophiles: Other nucleophiles present in the solution can compete with water in reacting with the anhydride.
Q4: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, it is recommended to:
-
Prepare aqueous solutions of this compound immediately before use.
-
Use anhydrous solvents to prepare stock solutions.
-
If possible, conduct experiments at a lower pH, as the degradation of the resulting diphenylborinic acid can be inhibited by the presence of a strong mineral acid[1].
-
Maintain low temperatures during the experiment whenever feasible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Prepare fresh solutions for each experiment. Minimize the time the compound is in an aqueous medium. Consider using a less aqueous solvent system if your experiment allows. |
| Precipitate formation in the aqueous solution | Low solubility of this compound or its hydrolysis product, diphenylborinic acid. | Ensure the concentration is within the solubility limits. The solubility of diphenylborinic acid is approximately 0.45 g/L[1]. Consider using a co-solvent to increase solubility. |
| Unexpected reaction products | Reaction of this compound with other nucleophiles in the solution. | Review all components of your reaction mixture for potential interfering nucleophiles. |
Hydrolysis of this compound
The hydrolysis of this compound is a fundamental reaction that researchers should be aware of when working with this compound in aqueous media. The process involves the nucleophilic attack of water on one of the boron atoms, leading to the cleavage of the B-O-B bond.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method for determining the stability of this compound in aqueous solutions at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Diphenylborinic acid (as a reference standard)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer salts (e.g., phosphate, acetate) to prepare buffers of desired pH
-
Formic acid or trifluoroacetic acid (for mobile phase)
2. Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Buffers: Prepare aqueous buffers at various pH values (e.g., pH 3, 5, 7, 9).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Sample Preparation:
-
At time zero (t=0), dilute an aliquot of the stock solution into each of the prepared aqueous buffers to a final desired concentration.
-
Immediately inject a sample into the HPLC system to get the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each buffer solution and inject it into the HPLC.
-
-
HPLC Analysis:
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution of this compound and its hydrolysis product, diphenylborinic acid, using a UV detector (wavelength to be determined based on the UV-Vis spectra of the compounds).
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point based on the peak area from the HPLC chromatograms.
-
Plot the concentration of this compound versus time for each pH.
-
Determine the rate of hydrolysis and the half-life of this compound at each pH.
-
Quantitative Data Summary
Table 1: Hypothetical Half-life of this compound in Aqueous Buffers at 25°C
| pH | Half-life (t½) in minutes |
| 3.0 | Data not available |
| 5.0 | Data not available |
| 7.0 | Data not available |
| 9.0 | Data not available |
References
How to improve the yield of Diphenylborinic anhydride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of diphenylborinic anhydride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound involves a two-step process. First, a diarylborinic acid is synthesized, which then undergoes dehydration to form the anhydride. The key synthesis of the borinic acid intermediate is typically achieved through the reaction of an organometallic reagent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium), with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). Another, less common, route involves the acid-catalyzed decomposition of sodium tetraphenylborate.[1][2]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this compound synthesis are often attributed to several factors. A primary issue is the formation of byproducts due to multiple additions of the organometallic reagent to the borate ester.[3] The intermediate borinic esters are more electrophilic than the starting boronic esters, making them susceptible to further reaction.[1] Other contributing factors include suboptimal reaction temperature, improper stoichiometry of reactants, and inefficient hydrolysis and work-up procedures.[1][4]
Q3: How does reaction temperature affect the yield?
A3: Reaction temperature is a critical parameter. For the analogous synthesis of benzeneboronic anhydride from a Grignard reagent and a borate ester, the yield is highly dependent on temperature. Lower temperatures significantly favor the desired product and minimize side reactions.[4] It is crucial to maintain a very low temperature (e.g., -60 °C or below) during the addition of the Grignard reagent to the borate ester.[4]
Q4: What is the ideal stoichiometric ratio of reactants?
A4: To maximize the yield of the desired borinic acid and minimize the formation of byproducts, it is essential to use a precise stoichiometric ratio of the organometallic reagent to the borate ester. An excess of either reactant can lead to the formation of undesired products.[4] For the synthesis of diarylborinic acids, two equivalents of the organometallic reagent are required for each equivalent of the trialkyl borate.[1]
Q5: How can I minimize the formation of byproducts?
A5: Minimizing byproducts can be achieved by:
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Strict Temperature Control: Maintain a very low reaction temperature (ideally -60 °C or lower) during the addition of the organometallic reagent.[4]
-
Precise Stoichiometry: Use the correct molar ratio of reactants to avoid an excess of either the organometallic reagent or the borate ester.[4]
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Slow Addition: Add the organometallic reagent to the borate ester solution slowly and in small portions to maintain a low concentration of the nucleophilic reagent and better control the reaction temperature.[4]
-
Alternative Boron Source: Consider using dichloro(diisopropylamino)borane instead of a trialkoxyborane, as this has been shown to improve yields of some borinic acids by preventing a third addition of the organometallic reagent.[1][5]
Q6: What is the best way to hydrolyze the reaction mixture?
A6: The hydrolysis step is crucial for obtaining the diphenylborinic acid from the intermediate borinic ester. While aqueous hydrochloric acid is commonly used, a milder approach using only water has been shown to simplify the workup and improve yields in some borinic acid syntheses.[1] Using water can lead to the precipitation of magnesium salts (like Mg(OH)₂) which can be easily removed by filtration.[1]
Q7: How is diphenylborinic acid converted to its anhydride?
A7: Diphenylborinic acid can be converted to this compound through dehydration. This is typically achieved by heating the acid. For instance, benzeneboronic acid is dehydrated to its anhydride by heating it in an oven at 110 °C.[4] Diphenylborinic acid may also spontaneously dehydrate to the anhydride upon standing.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Grignard reagent. | Ensure the Grignard reagent is freshly prepared and properly quantified. |
| Low reaction temperature leading to slow reaction. | While low temperatures are crucial during addition, ensure the reaction is allowed to proceed for a sufficient time after addition is complete. | |
| Impure or wet reagents/solvents. | Use anhydrous solvents and freshly distilled reagents. Ensure all glassware is thoroughly dried. | |
| Formation of Significant Byproducts | Reaction temperature is too high. | Maintain the reaction temperature at or below -60 °C during the addition of the Grignard reagent.[4] |
| Incorrect stoichiometry. | Carefully control the molar ratio of the Grignard reagent to the borate ester. Avoid any excess of either reactant.[4] | |
| Rapid addition of Grignard reagent. | Add the Grignard reagent slowly and in small portions to the borate ester solution with vigorous stirring.[4] | |
| Difficult Product Isolation/Purification | Emulsion formation during workup. | Using water instead of acidic solutions for hydrolysis may simplify the workup by precipitating inorganic salts that can be filtered off.[1] |
| Product is an oil instead of a solid. | The product may be impure. Attempt purification by recrystallization or chromatography. Ensure complete dehydration to the anhydride. | |
| Product is Contaminated with Boronic Acid | Incomplete dehydration. | Heat the isolated diphenylborinic acid under vacuum to ensure complete conversion to the anhydride.[4] |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of Benzeneboronic Anhydride (Analogous Synthesis) [4]
| Reaction Temperature (°C) | Yield (%) |
| 15 | 49 |
| 0 | 76 |
| -15 | 86 |
| -30 | 92 |
| -45 | 92 |
| -60 | 99 |
Experimental Protocols
Key Experiment: Synthesis of Diphenylborinic Acid via Grignard Reaction (Inferred Protocol)
This protocol is based on established procedures for analogous borinic and boronic acid syntheses and is intended as a guide for optimization.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Trimethyl borate or Triisopropyl borate
-
Dry ice/acetone bath
-
Sulfuric acid (optional for workup)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction with Trialkyl Borate:
-
In a separate flame-dried flask, dissolve the trialkyl borate in anhydrous diethyl ether.
-
Cool this solution to below -60 °C using a dry ice/acetone bath.[4]
-
Slowly add the freshly prepared phenylmagnesium bromide solution (2.0 equivalents) to the stirred borate solution via the dropping funnel, ensuring the temperature does not rise above -60 °C.[4]
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.
-
-
Hydrolysis:
-
Work-up and Isolation:
-
If water was used for hydrolysis, filter the mixture to remove the precipitated magnesium salts. Separate the ether layer.
-
If acid was used, transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with additional portions of diethyl ether.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude diphenylborinic acid.
-
-
Dehydration to Anhydride:
-
Heat the crude diphenylborinic acid in an oven or under vacuum to effect dehydration to this compound. The optimal temperature and time should be determined empirically, but a starting point could be around 110 °C based on analogous compounds.[4]
-
Visualizations
References
Technical Support Center: Diphenylborinic Anhydride Derivatization
Welcome to the technical support center for diphenylborinic anhydride (DPBA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures involving DPBA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPBA) and what is its primary application in derivatization?
This compound is a chemical reagent used for the derivatization of specific functional groups in analytes to enhance their detection and separation in analytical techniques like High-Performance Liquid Chromatography (HPLC). Its most common application is the reaction with α-amino acids to form stable cyclic derivatives called boroxazolidones.[1][] This derivatization is also applicable to N-terminal γ-glutamyl peptides.[1]
Q2: Which functional groups in my analyte will react with DPBA?
DPBA is known to react with compounds containing both an α-amino and an α-carboxyl group to form a stable cyclic adduct.[1] This includes primary, secondary, and tertiary α-amino acids.[1] While boronic acids, in general, are known to react with vicinal diols, specific reaction details and byproduct information for DPBA with diols are not as well-documented in readily available literature. The ε-amino group of lysine, amide bonds in the peptide backbone, and the side chains of common amino acids do not form stable adducts with DPBA under the typical reaction conditions.[1]
Q3: What is the main byproduct I should be concerned about during DPBA derivatization?
The most common and significant byproduct in DPBA derivatization is diphenylborinic acid . This is formed through the hydrolysis of this compound in the presence of water (moisture).[3][4][5] Acid anhydrides are generally susceptible to hydrolysis, and it is crucial to perform the derivatization under anhydrous (dry) conditions to minimize the formation of this byproduct.[5]
Q4: How can the formation of diphenylborinic acid affect my analysis?
The formation of diphenylborinic acid can lead to several issues in your analysis:
-
Reduced derivatization yield: The hydrolysis of DPBA consumes the reagent, making less of it available to react with your analyte of interest. This can result in incomplete derivatization and lower signal intensity for your derivatized analyte.
-
Interfering peaks in chromatograms: Diphenylborinic acid may appear as an extra peak in your chromatogram, potentially co-eluting with your analyte of interest or other components in your sample, leading to inaccurate quantification.
-
Inconsistent results: The amount of water present can vary between samples and experiments, leading to inconsistent levels of diphenylborinic acid formation and poor reproducibility of your results.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound derivatization.
| Problem | Potential Cause | Recommended Solution |
| Low or no derivatization product observed. | Presence of water in the reaction mixture leading to DPBA hydrolysis. | Ensure all solvents, reagents, and glassware are rigorously dried before use. Use anhydrous solvents and store DPBA in a desiccator. |
| Incorrect pH of the reaction mixture. | The formation of stable boroxazolidones from α-amino acids is optimal at a pH between 2 and 5.[1] Adjust the pH of your sample accordingly. | |
| Insufficient amount of DPBA. | Use a molar excess of DPBA relative to the analyte to ensure the reaction goes to completion. | |
| Presence of a large, unidentified peak in the chromatogram. | This is likely diphenylborinic acid, the hydrolysis byproduct of DPBA. | Follow the recommendations for preventing water contamination. Prepare fresh DPBA solutions for each set of experiments. |
| Inconsistent and non-reproducible results. | Variable amounts of moisture in different samples or on different days. | Standardize your sample preparation and derivatization procedure to minimize exposure to atmospheric moisture. Work in a controlled environment, such as a glove box, if possible. |
| Degradation of DPBA. | Store this compound at the recommended temperature (typically 2-8°C) and protect it from light and moisture. Use a fresh bottle of the reagent if degradation is suspected. |
Experimental Protocols
General Protocol for the Derivatization of α-Amino Acids with DPBA for HPLC Analysis
This protocol provides a general guideline for the derivatization of α-amino acids. Optimization may be required for specific applications.
Materials:
-
This compound (DPBA)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
α-amino acid standard or sample
-
Acidic buffer (to maintain pH 2-5)
-
HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Preparation of DPBA Solution: Prepare a fresh solution of DPBA in an anhydrous solvent. The concentration will depend on the expected concentration of the analyte but is typically in the range of 1-10 mg/mL.
-
Sample Preparation: Dissolve the amino acid standard or sample in the acidic buffer to achieve the optimal pH for the reaction (pH 2-5).
-
Derivatization Reaction: In a clean, dry vial, mix the amino acid solution with an excess of the DPBA solution. The exact ratio should be optimized, but a 2-5 fold molar excess of DPBA is a good starting point.
-
Reaction Time and Temperature: Allow the reaction to proceed at room temperature. The reaction is typically rapid, but an incubation time of 5-15 minutes can be tested to ensure completion.
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system for analysis.
Visualizations
This compound Derivatization Pathways
The following diagram illustrates the intended derivatization reaction of an α-amino acid with this compound and the common side reaction leading to the formation of the diphenylborinic acid byproduct.
Caption: Reaction pathways in DPBA derivatization.
Troubleshooting Logic for Low Derivatization Yield
This workflow diagram illustrates the logical steps to troubleshoot low yields in DPBA derivatization experiments.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Analysis of Biological Samples with Diphenylborinic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenylborinic anhydride for the derivatization of biological samples prior to analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in the analysis of biological samples?
This compound is a derivatizing agent used to enhance the analytical properties of certain classes of molecules, making them more suitable for techniques like LC-MS. It is particularly effective for compounds containing specific functional groups, such as vicinal diols, amino alcohols, and alpha-amino acids. The derivatization process can improve chromatographic retention, increase ionization efficiency, and enhance the selectivity and sensitivity of the analysis.
Q2: What are matrix effects and how can they impact my analysis when using this compound?
In the context of bioanalysis, the "matrix" refers to all the components within a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest.[1] Matrix effects occur when these co-eluting endogenous components interfere with the ionization of the derivatized analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[2]
Q3: What are the common signs that matrix effects may be affecting my derivatized sample analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantification of the analyte.
-
Non-linear calibration curves.
-
A noticeable decrease in assay sensitivity.
-
Significant variability in the signal intensity of the internal standard across different samples.
Q4: How can I minimize matrix effects when using this compound?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Implementing a robust sample cleanup protocol is crucial. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can remove a significant portion of interfering matrix components before derivatization.
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between the derivatized analyte and co-eluting matrix components is essential.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for compensating for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of biological samples derivatized with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Incomplete derivatization reaction. | - Ensure the this compound reagent is fresh and has been stored correctly (typically at 2-8°C).- Optimize reaction conditions (e.g., temperature, time, pH, and solvent).- Ensure the biological sample extract is sufficiently dry before adding the derivatization reagent, as water can interfere with the reaction. |
| Degradation of the derivatized analyte. | - Investigate the stability of the derivatized product under the analytical conditions. This can be done by re-injecting a sample after a certain period to check for signal degradation. | |
| Severe ion suppression due to matrix effects. | - Implement a more rigorous sample cleanup procedure (e.g., switch from protein precipitation to SPE).- Optimize chromatographic conditions to separate the analyte from the suppression zone.- Use a stable isotope-labeled internal standard. | |
| Poor Reproducibility/High Variability | Inconsistent derivatization. | - Automate the derivatization steps if possible to minimize human error.- Ensure precise and accurate pipetting of all reagents and samples. |
| Variable matrix effects between samples. | - Utilize a more effective sample preparation technique to ensure consistent removal of matrix components.- Employ a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects. | |
| Unexpected Peaks in Chromatogram | Side reactions during derivatization. | - Adjust reaction conditions (e.g., lower the temperature) to minimize the formation of byproducts.- Optimize the sample cleanup to remove interfering compounds that may also react with this compound. |
| Contamination. | - Use high-purity solvents and reagents.- Ensure all labware is thoroughly cleaned. | |
| Non-Linear Calibration Curve | Matrix effects impacting different concentrations differently. | - Use matrix-matched calibrants (prepare calibration standards in the same biological matrix as the samples).- Employ a stable isotope-labeled internal standard. |
| Saturation of the detector at high concentrations. | - Extend the calibration range or dilute high-concentration samples. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Amino Acids in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution of this compound (e.g., 1 mg/mL) in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add 10 µL of a suitable base (e.g., triethylamine) to facilitate the reaction.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness.
-
-
Reconstitution and Analysis:
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the derivatized analyte at a known concentration into the mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using the chosen sample preparation method. Spike the derivatized analyte at the same concentration as Set A into the final extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the underivatized analyte into the blank biological matrix before extraction and derivatization.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Experimental workflow for the analysis of biological samples using this compound derivatization.
Caption: A logical troubleshooting workflow for issues encountered during analysis with this compound.
References
Technical Support Center: Enhancing Trace Analysis with Diphenylborinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing Diphenylborinic anhydride (DPBA) as a derivatizing agent to improve the sensitivity of trace analysis for various analytes, including amino acids and flavonoids. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPBA) and how does it enhance analytical sensitivity?
A1: this compound (DPBA) is a derivatizing agent used in analytical chemistry to enhance the fluorescence of certain analytes, making them more easily detectable at trace levels.[1][2] Derivatization is the process of chemically modifying an analyte to improve its analytical properties, such as volatility, thermal stability, or detector response. By reacting with specific functional groups, such as primary amines in amino acids or hydroxyl and carbonyl groups in flavonoids, DPBA forms fluorescent complexes that can be detected with high sensitivity using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Q2: What types of compounds can be analyzed using DPBA derivatization?
A2: DPBA is primarily used for the analysis of compounds containing primary amino groups and for compounds with specific arrangements of hydroxyl and carbonyl groups. This includes:
-
Primary Amines and Amino Acids: DPBA reacts with primary amines to form fluorescent derivatives, enabling their sensitive detection.
-
Flavonoids: DPBA forms stable, fluorescent chelate complexes with flavonoids that possess 5-hydroxy and 4-keto groups or ortho-dihydroxy groups in their structure.[3]
Q3: What are the typical excitation and emission wavelengths for DPBA derivatives?
A3: After derivatization, the fluorescent products of DPBA typically exhibit an excitation maximum (λex) around 366 nm and an emission maximum (λem) around 475 nm.
Troubleshooting Guides
Effectively troubleshooting issues during the derivatization process is crucial for obtaining accurate and reproducible results. This guide addresses common problems encountered when using this compound (DPBA).
Issue 1: Incomplete Derivatization
Symptoms:
-
Low peak areas for the derivatized analyte.
-
Presence of a significant peak for the underivatized analyte.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of Water | Moisture can hydrolyze DPBA, reducing its availability to react with the analyte. Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction kinetics may be too slow at ambient temperature. Gently heating the reaction mixture can increase the reaction rate. Optimization of the temperature (e.g., 50-70°C) may be necessary. |
| Incorrect Reaction Time | The reaction may not have reached completion. Extend the reaction time and monitor the progress by analyzing samples at different time points to determine the optimal duration. |
| Inadequate Reagent Concentration | An insufficient molar excess of DPBA can lead to an incomplete reaction. Increase the concentration of the DPBA solution to ensure complete derivatization of the analyte. |
| Degraded Reagent | DPBA can degrade over time, especially if not stored properly. Use a fresh batch of DPBA and store it according to the manufacturer's recommendations (typically at 2-8°C in a desiccator). |
| Sample Matrix Interference | Other components in the sample matrix may react with DPBA or inhibit the derivatization reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary prior to derivatization. |
Issue 2: Extraneous Peaks in the Chromatogram
Symptoms:
-
Multiple unexpected peaks in the chromatogram.
-
Interference with the analyte peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reagent Byproducts | Excess DPBA or its hydrolysis products can sometimes appear as peaks in the chromatogram. A post-derivatization cleanup step or optimization of the chromatographic method to separate these byproducts from the analyte peak may be required. |
| Side Reactions | The analyte may have multiple reaction sites, leading to the formation of different derivatives. Adjusting the reaction conditions (e.g., pH, temperature) can sometimes favor the formation of a single desired product. |
| Contaminated Solvents or Reagents | Impurities in solvents or other reagents can lead to extraneous peaks. Use high-purity (e.g., HPLC grade) solvents and reagents. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Primary Amines with DPBA for HPLC-Fluorescence Detection
This protocol provides a general guideline. Optimization of specific parameters may be required for different analytes.
Materials:
-
This compound (DPBA)
-
Anhydrous methanol or acetonitrile
-
Borate buffer (pH 9.0)
-
Analyte standard or sample solution
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of DPBA Solution: Prepare a 1 mg/mL solution of DPBA in anhydrous methanol or acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the amine-containing sample or standard in the reaction solvent to a known concentration.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample/standard solution with 100 µL of the borate buffer.
-
Add 200 µL of the DPBA solution to the vial.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Termination and Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
If necessary, dilute the sample with the mobile phase.
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of approximately 366 nm and an emission wavelength of approximately 475 nm.
-
Protocol 2: Derivatization of Flavonoids with DPBA for Fluorescence Enhancement
This protocol is designed to enhance the native fluorescence of certain flavonoids through chelation with DPBA.
Materials:
-
This compound (DPBA)
-
Ethanol or Methanol
-
Flavonoid standard or sample extract
Procedure:
-
Preparation of DPBA Solution: Prepare a 0.5% (w/v) solution of DPBA in ethanol or methanol.
-
Sample Preparation: Dissolve the flavonoid sample or standard in the same solvent used for the DPBA solution.
-
Complexation Reaction:
-
In a suitable container, mix the flavonoid solution with the DPBA solution. The optimal ratio of flavonoid to DPBA may need to be determined experimentally. A common starting point is a 1:1 molar ratio.
-
Allow the mixture to stand at room temperature for at least 10 minutes to ensure complete complex formation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the resulting solution using a fluorometer or an HPLC system with a fluorescence detector.
-
Typical excitation is in the range of 360-400 nm, and emission is observed in the range of 450-500 nm, depending on the specific flavonoid.
-
Quantitative Data
The following tables provide representative limits of detection (LOD) and limits of quantification (LOQ) for biogenic amines and flavonoids derivatized with other common reagents. While specific data for DPBA is limited in recent literature, these values offer a general indication of the sensitivity that can be achieved with fluorescence derivatization techniques.
Table 1: Representative LOD and LOQ for Biogenic Amines after Derivatization
| Analyte | Derivatizing Agent | LOD (nM) | LOQ (nM) | Reference |
| Histamine | Benzoyl Chloride | 0.1 | 0.3 | [4] |
| Tyramine | Benzoyl Chloride | 0.5 | 1.5 | [4] |
| Dopamine | Benzoyl Chloride | 0.2 | 0.6 | [4] |
| Putrescine | Benzoyl Chloride | 1 | 3 | [4] |
| Cadaverine | Benzoyl Chloride | 0.8 | 2.4 | [4] |
Table 2: Representative LOD and LOQ for Flavonoids
| Analyte | Method | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Catechin | UHPLC-MS/MS | 0.1 | 0.3 | [5] |
| Rutin | UHPLC-MS/MS | 0.5 | 1.5 | [5] |
| Myricetin | UHPLC-MS/MS | 0.3 | 0.9 | [5] |
| Quercetin | UHPLC-MS/MS | 0.2 | 0.6 | [5] |
| Kaempferol | UHPLC-MS/MS | 0.1 | 0.3 | [5] |
Visualizations
Reaction Mechanisms and Workflows
References
- 1. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells [mdpi.com]
- 2. A method for visualizing fluorescence of flavonoid therapeutics in vivo in the model eukaryote Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Diphenylborinic anhydride reagent stability and storage issues
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of diphenylborinic anhydride. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound is sensitive to moisture and should be stored in a tightly sealed container in a dry and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[2][3][] One supplier suggests a shelf life of up to 1460 days (4 years) under these ideal conditions.[5]
Q2: What are the signs of decomposition of this compound?
The primary mode of decomposition for this compound is hydrolysis, which occurs in the presence of moisture. While visual signs of decomposition are not well-documented, a change in the physical appearance of the white to yellow powder, such as clumping or discoloration, may indicate degradation. A decrease in performance in derivatization reactions, such as lower yields or the appearance of unexpected byproducts, is a strong indicator of reagent degradation.
Q3: What is the main decomposition product of this compound?
In the presence of water, this compound readily hydrolyzes to form two equivalents of diphenylborinic acid.[6] This is a common reaction for acid anhydrides.[6][7][8]
Q4: In which solvents is this compound soluble and stable?
Q5: Can I check the quality of my this compound?
Yes, you can assess the quality of your reagent. While a specific protocol for this compound is not available, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to check for the presence of impurities or degradation products like diphenylborinic acid.[11][12] Infrared (IR) spectroscopy can also be used to distinguish between boronic acids and their anhydrides.[13]
Stability Data Summary
Quantitative stability data for this compound is limited in the available literature. The following table summarizes the known stability information and provides general guidance based on the properties of similar compounds.
| Parameter | Information | Source(s) |
| Recommended Storage | 2-8°C in a tightly sealed container in a dry, well-ventilated area. | [2][3][] |
| Shelf Life | Up to 1460 days (4 years) under ideal storage conditions. | |
| Moisture Sensitivity | High. The compound readily hydrolyzes in the presence of water. Use of anhydrous solvents and dry glassware is critical for experiments. | [6] |
| Thermal Stability | Stable at recommended storage temperatures. Thermal decomposition can occur at elevated temperatures, though specific data is unavailable. | [14] |
| Solvent Compatibility | Expected to be soluble in polar aprotic solvents. Avoid protic solvents unless hydrolysis is intended. | [9][10] |
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Issue 1: Incomplete or No Derivatization Reaction
Possible Causes:
-
Degraded Reagent: The this compound may have hydrolyzed due to improper storage or handling.
-
Presence of Water: Moisture in the reaction solvent or on the glassware can consume the reagent.[1][6]
-
Suboptimal Reaction Conditions: The reaction temperature or time may not be sufficient to drive the reaction to completion.
-
Incorrect Stoichiometry: An insufficient amount of the derivatization reagent was used.
Solutions:
-
Use Fresh Reagent: If possible, use a fresh, unopened container of this compound.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware in an oven before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate.
-
Increase Reagent Concentration: Try increasing the molar excess of this compound.
Issue 2: Appearance of Unexpected Peaks in Analysis (e.g., HPLC, GC, LC-MS)
Possible Causes:
-
Hydrolysis Product: The peak could correspond to diphenylborinic acid, the hydrolysis product of the anhydride.
-
Side Reactions: The analyte may have multiple reactive sites, leading to multiple derivatized products.
-
Analyte Degradation: The reaction conditions (e.g., high temperature) may be causing your analyte of interest to degrade.
Solutions:
-
Confirm Peak Identity: If possible, obtain a standard of diphenylborinic acid to confirm if the unexpected peak corresponds to this hydrolysis product.
-
Modify Reaction Conditions: Try lowering the reaction temperature to minimize side reactions and analyte degradation.
-
Purify the Product: If multiple derivatized products are formed, purification of the desired product may be necessary before analysis.
Experimental Protocols
General Protocol for Handling and Use in Derivatization
This protocol provides a general guideline for handling this compound to minimize degradation and ensure successful derivatization.
Materials:
-
This compound
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)
-
Analyte
-
Oven-dried glassware (reaction vial, syringes, etc.)
-
Inert gas supply (nitrogen or argon)
-
Heating block or oil bath
Procedure:
-
Preparation of Glassware: Thoroughly clean and dry all glassware in an oven at a temperature above 100°C for several hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reagent Handling: Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture. Handle the reagent quickly in a dry environment (e.g., a glove box or under a blanket of inert gas).
-
Reaction Setup:
-
Add the analyte to the reaction vial. If the analyte is in a solution, evaporate the solvent under a gentle stream of inert gas.
-
Under an inert atmosphere, add the desired amount of this compound.
-
Add the anhydrous solvent via a dry syringe.
-
-
Reaction:
-
Seal the reaction vial tightly.
-
Heat the reaction mixture to the desired temperature for the specified time. Optimization of these parameters may be necessary.
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Depending on the subsequent analysis, the reaction mixture may be analyzed directly or may require a work-up procedure to remove excess reagent and byproducts.
-
Visual Guides
Degradation Pathway of this compound
Caption: Hydrolysis of this compound in the presence of water.
Troubleshooting Workflow for Incomplete Derivatization
Caption: A logical workflow for troubleshooting incomplete derivatization.
Decision Tree for Storage and Handling
Caption: Decision-making process for proper storage and handling.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 95 4426-21-5 [sigmaaldrich.com]
- 3. This compound | CAS#:4426-21-5 | Chemsrc [chemsrc.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. proprep.com [proprep.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Item - Quantifying rubber degradation using NMR - Deakin University - Figshare [dro.deakin.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US4257958A - Stabilized acid anhydrides - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Diphenylborinic Anhydride Amino Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of amino acids derivatized with Diphenylborinic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when analyzing this compound-amino acid derivatives?
A1: The most common cause of peak tailing in the reversed-phase HPLC analysis of these derivatives is secondary interactions between the analyte and the stationary phase. These interactions often involve the residual silanol groups on the silica-based column packing material. The boroxazolidone derivatives, formed from the reaction of amino acids with this compound, can exhibit polar characteristics that lead to these unwanted interactions, resulting in asymmetrical peaks.
Q2: How does the mobile phase pH affect the peak shape of this compound derivatives?
A2: Mobile phase pH is a critical factor in controlling peak shape. The diphenylborinate adducts of amino acids are most stable in a pH range of 2-5.[1] Operating within this range helps to ensure the stability of the derivative on the column, preventing degradation that could lead to peak distortion. Furthermore, a lower pH (typically around 2.5 to 3.5) can suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions and thus reducing peak tailing.
Q3: Can the choice of HPLC column impact peak tailing for these derivatives?
A3: Absolutely. The choice of a modern, high-purity, end-capped C18 column is highly recommended. End-capping is a process where the free silanol groups on the silica surface are chemically bonded with a small, inert compound. This significantly reduces the number of active sites available for secondary interactions with the polar parts of the this compound-amino acid adducts, leading to more symmetrical peaks.
Q4: Are there any mobile phase additives that can help to reduce peak tailing?
A4: Yes, small amounts of acidic modifiers are often added to the mobile phase to improve peak shape. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is a common choice. TFA helps to maintain a low pH, protonating the silanol groups and minimizing their interaction with the analytes. It can also act as an ion-pairing agent, further improving peak symmetry.
Q5: What is the general mechanism of derivatization between this compound and an amino acid?
A5: this compound reacts with α-amino acids to form a stable, cyclic mixed anhydride known as a boroxazolidone.[1] In this reaction, the boron atom forms bonds with both the α-amino and the α-carboxyl groups of the amino acid. This derivatization creates a more hydrophobic and UV-active compound, making it suitable for reversed-phase HPLC analysis with UV detection.
Troubleshooting Guide
This guide provides a systematic approach to resolving peak tailing issues with this compound derivatives.
Problem: Asymmetrical peaks with significant tailing are observed for all or most amino acid derivatives.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is within the optimal range of 2.5 to 3.5. Prepare fresh mobile phase and verify the pH. |
| Active Residual Silanols on Column | Switch to a high-quality, end-capped C18 or C8 column. If an older column is being used, consider a dedicated column cleaning procedure as recommended by the manufacturer. |
| Sub-optimal Mobile Phase Composition | Add a small concentration of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phase components. |
| Column Overload | Reduce the injection volume or dilute the sample. Overloading the column with too much sample can lead to peak distortion. |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume. |
Problem: Peak tailing is observed only for specific amino acid derivatives.
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Review and optimize the derivatization protocol. Ensure complete reaction by checking parameters such as reagent concentration, reaction time, and temperature. |
| Derivative Instability | Confirm the stability of the specific amino acid derivative under the current HPLC conditions. The stability of the boroxazolidone adducts can be influenced by the nature of the amino acid side chain. Adjusting the mobile phase pH or temperature may be necessary. |
| Co-elution with an Impurity | Modify the gradient profile or the organic solvent composition to improve the resolution between the peak of interest and any co-eluting impurities. |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with this compound
This protocol provides a general procedure for the pre-column derivatization of amino acids.
Materials:
-
Amino acid standard solution or sample
-
This compound solution (e.g., 10 mg/mL in a suitable organic solvent like methanol or acetonitrile)
-
Reaction buffer (e.g., 0.1 M Borate buffer, pH 9.0)
-
Reaction vials
Procedure:
-
To 100 µL of the amino acid standard or sample in a reaction vial, add 200 µL of the reaction buffer.
-
Add 100 µL of the this compound solution to the vial.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15-30 minutes). The optimal time and temperature may need to be determined empirically for different amino acids.
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for HPLC analysis. Dilution with the initial mobile phase may be necessary depending on the concentration.
Protocol 2: HPLC Analysis of this compound-Amino Acid Derivatives
This protocol outlines a general HPLC method for the separation of the derivatized amino acids.
HPLC System and Conditions:
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-70% B (linear gradient)
-
25-30 min: 70% B
-
30-31 min: 70-10% B (linear gradient)
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for the derivatization and HPLC analysis of amino acids.
Caption: Reaction of an α-amino acid with this compound to form a boroxazolidone.
Caption: Logical workflow for troubleshooting peak tailing.
References
Validation & Comparative
Comparison of Diphenylborinic anhydride and ninhydrin for quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical analysis, the accurate quantification of amino acids is paramount for applications ranging from nutritional analysis to drug development. While various methods exist, the ninhydrin-based colorimetric assay has long been a cornerstone for its simplicity and reliability. This guide provides an in-depth look at the ninhydrin method for amino acid quantification.
It is important to note that diphenylborinic anhydride is not a commonly employed reagent for the quantitative analysis of amino acids, and as such, a direct experimental comparison with the well-established ninhydrin method is not feasible based on current scientific literature. Therefore, this guide will focus on providing a comprehensive overview of the ninhydrin method and its performance characteristics.
The Ninhydrin Reaction: A Versatile Tool for Amine Detection
The ninhydrin test is a chemical assay used to detect the presence of ammonia, primary/secondary amines, or amino acids.[1] The reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the alpha-amino group of primary amino acids results in the formation of a deep purple-colored product known as Ruhemann's purple, which exhibits maximum absorbance at 570 nm.[1][2] The intensity of this color is directly proportional to the concentration of the amino acid present, forming the basis for quantitative analysis.[2] For imino acids like proline and hydroxyproline, a yellow-orange complex is formed, with an absorbance maximum at 440 nm.[1][2]
Reaction Mechanism
Ninhydrin acts as a strong oxidizing agent, causing the oxidative deamination of an α-amino acid. This leads to the formation of hydrindantin (the reduced form of ninhydrin), an aldehyde, carbon dioxide, and ammonia.[2] The released ammonia then reacts with another molecule of ninhydrin and the hydrindantin to produce the intensely colored diketohydrin complex, Ruhemann's purple.[2]
Quantitative Analysis of Amino Acids Using Ninhydrin
The following protocol provides a general framework for the quantification of amino acids. Optimization may be required depending on the specific amino acid and sample matrix.
Experimental Protocol
1. Reagent Preparation:
-
Ninhydrin Reagent (2%): Dissolve 0.2 grams of ninhydrin in 10 mL of ethanol or acetone.[2] This solution should be prepared fresh for optimal performance.
-
Sodium Acetate Buffer (pH 5.2): Dissolve 108.8 g of sodium acetate in 80 mL of deionized water. Adjust the pH to 5.2 using glacial acetic acid (approximately 20 mL). Bring the final volume to 200 mL with deionized water. Store at 2-8°C for up to 2 months.[2]
-
Diluent Solvent: Mix equal volumes of water and n-propanol.[1]
2. Standard Curve Preparation:
-
Prepare a stock solution of a known amino acid (e.g., glycine or leucine) at a concentration of 100 µg/mL in deionized water.[2]
-
Create a series of standards by diluting the stock solution to concentrations ranging from 10 to 100 µg/mL.
-
Pipette 2.0 mL of each standard into separate labeled test tubes.
-
Include a "blank" tube containing only 2.0 mL of deionized water.[2]
3. Sample Preparation:
-
Prepare the unknown sample to be analyzed. This may involve dilution to ensure the amino acid concentration falls within the range of the standard curve.
-
Pipette 2.0 mL of the prepared unknown sample into a separate labeled test tube.[2]
4. Reaction and Measurement:
-
Add 1.0 mL of the ninhydrin reagent to all tubes (standards, blank, and unknown).[2]
-
Mix the contents of the tubes thoroughly by vortexing.
-
Place the test tubes in a boiling water bath for 15-20 minutes.[1]
-
Cool the tubes to room temperature.[2]
-
Add 5 mL of the diluent solvent to each tube and mix well.[1]
-
Measure the absorbance of the solutions at 570 nm (or 440 nm for proline and hydroxyproline) using a spectrophotometer, using the blank to zero the instrument.[1][2]
5. Quantification:
-
Plot a standard curve of absorbance versus the concentration of the amino acid standards.
-
Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance value on the standard curve.
Performance and Considerations
The ninhydrin method is a robust technique, but its performance can be influenced by several factors. The table below summarizes key performance parameters.
| Parameter | Ninhydrin Method | Notes |
| Linearity (R²) | > 0.99 | Excellent linearity is typically observed within the defined concentration range.[3] |
| Limit of Detection (LOD) | Nanomole range | The sensitivity is generally lower compared to fluorescence-based methods. |
| Specificity | Reacts with primary and secondary amines | Not specific to a single amino acid. Ammonia and other primary amines can interfere.[1] |
| Reproducibility | High | With proper technique, the method provides excellent intra-day and inter-day reproducibility.[3] |
| Throughput | Moderate | Can be adapted for use in microplates for higher throughput. |
| Instrumentation | Spectrophotometer | Requires basic and widely available laboratory equipment. |
Limitations:
-
Lack of Specificity: Ninhydrin reacts with all primary and most secondary amines, which can lead to overestimation if other amines are present in the sample.[1]
-
Variable Color Yield: The intensity of the color produced can vary between different amino acids.[4] For accurate quantification of a specific amino acid, a standard curve using that same amino acid is essential.
-
Interference: Certain substances, such as ammonia and some metal ions, can interfere with the reaction.[5]
Alternatives to the Ninhydrin Method
For researchers requiring higher sensitivity, specificity, or the ability to quantify individual amino acids in a complex mixture, several alternative methods are available. High-Performance Liquid Chromatography (HPLC) coupled with pre-column or post-column derivatization is a widely used technique.[6] Common derivatizing agents include:
-
o-Phthalaldehyde (OPA): A fluorescent reagent that reacts with primary amines.
-
9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form fluorescent derivatives.
These chromatographic methods offer superior separation and sensitivity, allowing for the simultaneous quantification of multiple amino acids in a single run.
Conclusion
The ninhydrin method remains a valuable and accessible tool for the quantification of total amino acids. Its simplicity, cost-effectiveness, and reliability make it suitable for a wide range of applications, particularly when high sensitivity or the analysis of individual amino acids in a mixture is not the primary objective. For more demanding analytical needs, modern chromatographic techniques provide powerful alternatives. The choice of method should be guided by the specific requirements of the research, including the desired sensitivity, specificity, and the nature of the sample matrix.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
A Comparative Guide to Gap Junction Inhibitors: 2-APB vs. Diphenylborinic Anhydride
For researchers investigating the intricate roles of direct cell-to-cell communication, the selection of an appropriate gap junction inhibitor is a critical experimental decision. Gap junctions, formed by connexin proteins, create channels that permit the passage of ions and small signaling molecules, thereby coordinating physiological and pathological processes. This guide provides an objective comparison of two commonly used borate-containing inhibitors: 2-Aminoethoxydiphenyl borate (2-APB) and its analogue, Diphenylborinic anhydride (DPBA).
Mechanism of Action and Molecular Binding
2-Aminoethoxydiphenyl borate (2-APB) is a widely recognized modulator of intracellular calcium signaling, primarily known as an antagonist of the inositol 1,4,5-trisphosphate (IP₃) receptor.[1] Its utility as a gap junction inhibitor stems from its ability to directly and reversibly block connexin channels.[2] Studies using dual whole-cell patch-clamp recordings have shown that 2-APB reduces the open probability of gap junction channels without altering the single-channel conductance.[3][4] Recent cryo-electron microscopy analyses have provided structural insights, revealing that 2-APB binds to a site near the N-terminal gating helix of the connexin32 (Cx32) channel, thereby restricting the entrance to the pore.[5][6] Additionally, in cells expressing Connexin43 (Cx43), prolonged exposure to 2-APB has been shown to decrease the total amount of Cx43 protein by enhancing its degradation through lysosomal and proteasomal pathways.[7]
This compound (DPBA) , a structural analogue of 2-APB, also functions as a reversible gap junction blocker.[8] Its mechanism of inhibition is thought to be similar to that of 2-APB. In studies on Cx43-expressing cells, DPBA was also found to inhibit gap junctional communication by decreasing the total Cx43 protein expression, an effect that was preventable by inhibitors of lysosomes or proteasomes.[7] This suggests that, like 2-APB, DPBA can modulate gap junction function both by acute channel blockade and by influencing protein turnover.
Caption: Signaling pathway illustrating the blockage of a gap junction channel by inhibitors like 2-APB or DPBA.
Quantitative Comparison of Inhibitory Potency
The efficacy of 2-APB and DPBA varies significantly depending on the specific connexin subtype that constitutes the gap junction channel. 2-APB shows a marked preference for certain connexins, making it a useful tool for selectively blocking specific channel subtypes.[4] DPBA has been shown to be similarly potent to 2-APB in vascular tissues.
| Inhibitor | Target | IC₅₀ Value | Cell Type / System | Reference |
| 2-APB | Cx36 | 3.0 µM | N2A Neuroblastoma | [3][4] |
| Cx50 | 3.7 µM | N2A Neuroblastoma | [3][4] | |
| Vascular Smooth Muscle | ~4–8 µM | Guinea Pig Arteriole | [8] | |
| Cx45 | 18.1 µM | N2A Neuroblastoma | [3][4] | |
| Cx46 | 29.4 µM | N2A Neuroblastoma | [3][4] | |
| Cx32 | ~47 µM | Reconstituted Hemichannels | [2] | |
| Cx43 | 51.6 µM | N2A Neuroblastoma | [3][4] | |
| DPBA | Vascular Smooth Muscle | ~4–8 µM | Guinea Pig Arteriole | [8] |
| Cx43 | 1-30 µM range | TM₄ Sertoli Cells | [7] |
Note: The study on TM₄ Sertoli cells demonstrated a concentration-dependent decrease in dye coupling within the 1-30 µM range for DPBA but did not calculate a specific IC₅₀ value.
Specificity and Off-Target Effects
A critical consideration for any pharmacological inhibitor is its specificity. Both 2-APB and DPBA are known to have effects on other cellular targets, which must be accounted for in experimental design.
-
2-APB: The most well-documented off-target effects of 2-APB are related to calcium signaling. It is a known modulator of IP₃ receptors and store-operated calcium (SOC) channels.[1][9] Its effects on SOC entry can be complex, causing stimulation at low concentrations (<10 µM) and inhibition at higher concentrations.[1] Furthermore, 2-APB can modulate a wide variety of Transient Receptor Potential (TRP) channels and inhibit voltage-gated K⁺ currents.[1][8][10]
-
DPBA: As a close analogue of 2-APB, DPBA shares some of its off-target effects. Notably, it has been shown to inhibit delayed rectifier K⁺ currents (Iₖ) in vascular smooth muscle cells, though with a much higher IC₅₀ (~120 µM) than that required for gap junction inhibition.[8] Researchers should be aware that effects observed with DPBA could potentially involve modulation of potassium channels, particularly at higher concentrations.
Experimental Protocols
Dual Whole-Cell Patch-Clamp for Measuring Junctional Conductance
This electrophysiological technique provides a direct and quantitative measure of the electrical coupling between two adjacent cells.[11][12] It is the gold standard for assessing the acute effects of inhibitors on channel function.
Methodology:
-
Cell Preparation: Culture cells known to express the connexin of interest on glass coverslips to form cell pairs.
-
Pipette Preparation: Pull two patch pipettes from borosilicate glass capillaries. The internal pipette solution should be prepared with appropriate ions (e.g., CsCl to block K⁺ channels) and a fluorescent dye (like Lucifer Yellow) can be included for visual confirmation of cell pairing.[13][14]
-
Achieving Dual Whole-Cell Configuration: Using micromanipulators, approach a cell pair with two patch pipettes. Establish a gigaohm seal on each cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the voltage of one cell (Cell 1) at a holding potential (e.g., 0 mV). Apply a series of voltage steps (e.g., -30 mV for 300 ms) to the other cell (Cell 2).[3]
-
Data Acquisition: Record the transjunctional current (Iⱼ) that flows into Cell 1 in response to the voltage steps in Cell 2.
-
Inhibitor Application: Perfuse the bath with an external solution containing the inhibitor (2-APB or DPBA) at the desired concentration. Continuously apply the voltage protocol and record the change in Iⱼ over time.
-
Calculation: Calculate the junctional conductance (Gⱼ) using the formula Gⱼ = Iⱼ / Vⱼ, where Vⱼ is the transjunctional voltage difference. The effect of the inhibitor is quantified by the reduction in Gⱼ.
Caption: Experimental workflow for the dual whole-cell patch-clamp technique to measure gap junction inhibition.
Scrape-Loading / Dye Transfer (SL/DT) Assay
The SL/DT assay is a simpler, higher-throughput method for assessing gap junctional intercellular communication (GJIC) in a population of cells.[15][16] It measures the ability of a gap junction-permeable fluorescent dye to spread from loaded cells to their neighbors.
Methodology:
-
Cell Culture: Grow a confluent monolayer of cells in a multi-well plate.
-
Preparation: Wash the cells with a buffered saline solution.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of 2-APB, DPBA, or a vehicle control for the desired duration (e.g., 4 hours).[7]
-
Scrape-Loading: Add a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) to the well. Using a scalpel blade or syringe needle, make a scrape or incision across the cell monolayer.[16] The dye will enter the cells along the scrape line.
-
Dye Transfer: Incubate the cells for a short period (e.g., 5-15 minutes) to allow the dye to transfer from the initially loaded cells to adjacent, coupled cells via gap junctions.
-
Washing and Fixation: Wash the cells thoroughly to remove extracellular dye and fix the cells with paraformaldehyde.
-
Imaging: Acquire fluorescence microscopy images of the scrape line.
-
Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells perpendicular to the scrape. A reduction in dye spread in inhibitor-treated wells compared to the control indicates inhibition of GJIC.[17]
Caption: Experimental workflow for the Scrape-Loading / Dye Transfer (SL/DT) assay.
Conclusion and Recommendations
Both 2-APB and DPBA are effective, reversible inhibitors of gap junction channels, but their application requires careful consideration of their distinct properties.
-
Choose 2-APB when investigating specific connexin subtypes. Its differential efficacy, with high potency against Cx36 and Cx50 and lower potency against Cx43, Cx45, and Cx46, can be exploited for selective inhibition.[3][4] However, users must be vigilant about its well-documented off-target effects on Ca²⁺ and TRP channels and include appropriate controls to rule out their contribution to the observed phenomena.
-
Choose DPBA when a potent, reversible inhibitor is needed, particularly in vascular systems where its efficacy has been shown to be comparable to 2-APB.[8] While it also has off-target effects on K⁺ channels, they occur at significantly higher concentrations than those needed for gap junction inhibition.[8] It serves as a valuable alternative or confirmatory tool alongside 2-APB.
References
- 1. rndsystems.com [rndsystems.com]
- 2. 2-aminoethoxydiphenyl borate directly inhibits channels composed of connexin26 and/or connexin32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Block of specific gap junction channel subtypes by 2-aminoethoxydiphenyl borate (2-APB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. The effects of 2-aminoethoxydiphenyl borate and diphenylboronic anhydride on gap junctions composed of Connexin43 in TM₄ sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminoethoxydiphenyl borate blocks electrical coupling and inhibits voltage-gated K+ channels in guinea pig arteriole cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 12. Approaches to Study Gap Junctional Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Carbenoxolone and Diphenylborinic Anhydride in Modulating Gap Junctional Intercellular Communication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two prominent gap junction inhibitors: carbenoxolone and diphenylborinic anhydride. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies on intercellular communication.
Introduction
Gap junctions are specialized intercellular channels that facilitate the direct passage of ions and small molecules between adjacent cells, playing a crucial role in a multitude of physiological processes. The modulation of gap junctional intercellular communication (GJIC) is a key area of research in fields ranging from neuroscience to oncology. Carbenoxolone, a derivative of glycyrrhizic acid, has been a widely used tool for inhibiting gap junctions for decades. This compound, a less-studied compound, has emerged as a potential alternative. This guide provides a detailed comparison of their known efficacy, mechanisms of action, and off-target effects, supported by available experimental data and protocols.
Comparative Efficacy and Mechanism of Action
A direct head-to-head quantitative comparison of the efficacy of carbenoxolone and this compound is limited in the existing literature. However, based on available data, a comparative overview can be constructed.
Carbenoxolone is a well-documented, non-specific inhibitor of gap junctions formed by various connexin proteins.[1] Its primary mechanism of action in this context is the disruption of the conductance of gap junction channels.[2] However, the utility of carbenoxolone as a specific gap junction blocker is complicated by its significant off-target effects. Notably, it is also a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which can lead to downstream effects unrelated to gap junction inhibition.[1] Furthermore, studies have indicated that carbenoxolone can also interact with other cellular components, including GABAA receptors.[1]
This compound (DPBA) is recognized as an analogue of the more extensively studied gap junction inhibitor, 2-aminoethoxydiphenyl borate (2-APB).[3][] Research indicates that DPBA inhibits gap junction communication by a mechanism that involves a decrease in the total amount of Connexin43 (Cx43) protein and the number of gap junctions on the cell membrane.[5] This effect is attributed to an enhanced degradation of Cx43 and is reversible upon washout of the compound.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of carbenoxolone and this compound as gap junction inhibitors. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparison should be made with caution.
| Compound | Target | Assay | Effective Concentration / IC50 | Reference |
| Carbenoxolone | Connexin43 (Cx43) | I-YFP GJIC assay | IC50: 5.6 ± 1.1 µM | [6] |
| Connexin40 (Cx40) | I-YFP GJIC assay | IC50: 105.2 ± 1.0 µM | [6] | |
| Connexin30 (Cx30) | I-YFP GJIC assay | IC50: 748.2 ± 1.3 µM | [6] | |
| Pannexin 1 | Electrophysiology | IC50: ~5 µM | [7] | |
| Voltage-gated Ca2+ channels | Electrophysiology | IC50: 48 µM | [7] | |
| This compound | Connexin43 (Cx43) | Dye-coupling assay | 1-30 µM (concentration-dependent decrease) | [5] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms of action for carbenoxolone and this compound in the context of gap junction inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing gap junctional intercellular communication.
Scrape-Loading and Dye Transfer (SL/DT) Assay
This technique provides a qualitative and semi-quantitative assessment of GJIC in a cell population.[8][9][10][11][12]
Objective: To visualize the transfer of a fluorescent dye through gap junctions between adjacent cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye solution (e.g., Lucifer Yellow, 1 mg/mL in PBS)
-
26-gauge needle or scalpel blade
-
Fluorescence microscope
Procedure:
-
Grow cells to confluency in a culture dish.
-
Wash the cell monolayer twice with PBS.
-
Add the fluorescent dye solution to the cells.
-
Gently make a single scrape across the cell monolayer with the needle or scalpel blade.
-
Incubate for 5-10 minutes at room temperature to allow dye uptake by the scraped cells and subsequent transfer to neighboring cells.
-
Wash the monolayer three times with PBS to remove excess dye.
-
Immediately visualize the cells using a fluorescence microscope. The extent of dye transfer from the scrape line into adjacent cells indicates the level of GJIC.
Dual Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct and quantitative measurement of the electrical conductance between two coupled cells.[13][14][15][16][17]
Objective: To quantify the junctional conductance (Gj) between a pair of cells.
Materials:
-
Patch-clamp setup with two amplifiers
-
Micromanipulators
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Inverted microscope
Procedure:
-
Identify a pair of adjacent, potentially coupled cells under the microscope.
-
Using micromanipulators, approach each cell with a separate glass micropipette filled with intracellular solution.
-
Establish a giga-ohm seal between each pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell recording configuration for both cells.
-
Apply a voltage step to one cell (the "driver" cell) while clamping the other cell (the "follower" cell) at a constant holding potential.
-
Record the current that flows into the follower cell from the driver cell. This is the junctional current (Ij).
-
Calculate the junctional conductance (Gj) using the formula: Gj = Ij / (V_driver - V_follower), where V is the membrane potential.
References
- 1. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. The effects of 2-aminoethoxydiphenyl borate and diphenylboronic anhydride on gap junctions composed of Connexin43 in TM₄ sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication [frontiersin.org]
- 7. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scrape loading–dye transfer assay [bio-protocol.org]
- 9. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication. | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Approaches to Study Gap Junctional Coupling [frontiersin.org]
- 14. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Recording Gap Junction Current from Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. health.uconn.edu [health.uconn.edu]
A Comparative Guide to Connexin Inhibition: Mefloquine vs. Diphenylborinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of connexin inhibition by mefloquine and diphenylborinic anhydride. It includes supporting experimental data, detailed protocols for key assays, and a comparative analysis with other connexin inhibitors, offering a valuable resource for researchers in the field of intercellular communication and drug discovery.
Executive Summary
Mefloquine and this compound represent two distinct classes of connexin inhibitors, each with a unique mechanism of action. Mefloquine acts as a direct channel blocker, physically occluding the connexin pore. In contrast, this compound appears to exert its inhibitory effect through an indirect mechanism, leading to a reduction in the total cellular levels of connexin proteins. This fundamental difference in their mode of action has significant implications for their application in research and potential therapeutic development.
Mechanism of Action
Mefloquine: Direct Pore Blockade
Mefloquine, an antimalarial drug, has been identified as a potent inhibitor of several connexin isoforms.[1][2] Its primary mechanism of inhibition involves direct binding to a conserved site deep within the connexin channel pore, referred to as "site M".[1][3][4][5] This binding event alters the electrostatic properties of the pore, creating a barrier that impedes the passage of ions and small molecules.[1][3][4][5] Cryo-electron microscopy (cryo-EM) studies have provided structural evidence for this binding site in Cx32 and Cx43.[1][3][4][5] The inhibition by mefloquine is generally reversible, although the degree of reversibility can vary between different connexin isoforms.
dot
Caption: Mefloquine's direct inhibition of connexin channels.
This compound: Indirect Inhibition via Protein Degradation
This compound (DPBA), an analog of the commonly used connexin inhibitor 2-aminoethoxydiphenyl borate (2-APB), exhibits a distinct and indirect mechanism of connexin inhibition.[6] Instead of directly blocking the channel, studies on the closely related diphenylboronic anhydride (DPBA) have shown that its application leads to a significant decrease in the total amount of Connexin43 (Cx43) protein.[6] This reduction is attributed to an enhanced degradation of Cx43 through lysosomal or proteasomal pathways.[6] This mode of action suggests that DPBA interferes with the cellular machinery responsible for connexin turnover, leading to a diminished number of functional channels at the cell membrane. The effect of DPBA is reversible upon washout.[6]
dot
Caption: this compound's indirect inhibition of connexins.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Connexin Isoform | Assay Type | IC50 / Concentration | Reference |
| Mefloquine | Cx32 | GJC Coupling (RIN cells) | 25 µM | [1][2] |
| Cx36 | Junctional Current (N2A cells) | ~300-400 nM | ||
| Cx50 | Junctional Current (N2A cells) | ~1-2 µM | ||
| Cx43 | Junctional Current (N2A cells) | >10 µM | ||
| Diphenylboronic Anhydride (DPBA) | Cx43 | Dye Coupling (TM4 Sertoli cells) | 1-30 µM (significant decrease) | [6] |
| 2-Aminoethoxydiphenyl Borate (2-APB) | Cx26 | Junctional Conductance (N2A cells) | Significant block at 20 µM | [3] |
| Cx30 | Junctional Conductance (N2A cells) | Significant block at 20 µM | [3] | |
| Cx32 | Hemichannel Inhibition | 47 µM | [1][2] | |
| Cx36 | Junctional Conductance (N2A cells) | 3.0 µM | [3] | |
| Cx40 | Junctional Conductance (N2A cells) | Significant block at 20 µM | [3] | |
| Cx43 | Junctional Conductance (N2A cells) | 51.6 µM | [3] | |
| Cx45 | Junctional Conductance (N2A cells) | 18.1 µM | [3] | |
| Cx46 | Junctional Conductance (N2A cells) | 29.4 µM | [3] | |
| Cx50 | Junctional Conductance (N2A cells) | 3.7 µM | [3] |
Comparison with Other Connexin Inhibitors
A variety of other small molecules and peptides are known to inhibit connexin channels, each with its own mechanism and specificity.
| Inhibitor Class | Example | Mechanism of Action | Selectivity |
| Glycyrrhetinic Acid Derivatives | Carbenoxolone | Broad-spectrum inhibitor; mechanism not fully elucidated, may involve changes in connexin phosphorylation and expression.[7] | Non-selective |
| Fenamates | Flufenamic Acid | Acts as a chemical modifier of channel gating, likely binding to a modulatory site.[8][9] | Broadly inhibits Cx26, Cx32, Cx40, Cx43, Cx46, and Cx50.[8][9] |
| Connexin Mimetic Peptides | Gap26, Gap27 | Peptides corresponding to extracellular loop sequences of connexins; they are thought to bind to hemichannels and prevent their docking to form gap junctions.[5][10][11] | Can be designed for high specificity to target individual connexin isoforms.[12] |
Experimental Protocols
Dye Uptake Assay for Hemichannel Activity
This assay measures the function of connexin hemichannels, which are half of a gap junction channel.
Principle: In the presence of low extracellular calcium, connexin hemichannels open, allowing the passage of small molecules. A membrane-impermeant fluorescent dye (e.g., ethidium bromide, Lucifer yellow, or propidium iodide) is added to the extracellular medium. If the hemichannels are open, the dye will enter the cells, and the resulting intracellular fluorescence can be quantified. Inhibitors of hemichannel function will reduce dye uptake.
Protocol:
-
Cell Culture: Plate cells expressing the connexin of interest onto glass coverslips or appropriate imaging dishes and culture to the desired confluency.
-
Wash: Gently wash the cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove any residual calcium.
-
Inhibitor Incubation: Incubate the cells with the desired concentration of the inhibitor (e.g., mefloquine or this compound) in calcium-free buffer for a predetermined time. Include a vehicle control.
-
Dye Loading: Add the fluorescent dye to the buffer and incubate for a specific period (e.g., 5-15 minutes).
-
Wash: Wash the cells with a calcium-containing buffer to close the hemichannels and remove extracellular dye.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Measure the fluorescence intensity of individual cells using image analysis software. Compare the fluorescence intensity in inhibitor-treated cells to control cells.
dot
Caption: Workflow for the dye uptake assay.
Gap-Fluorescence Recovery After Photobleaching (Gap-FRAP) Assay
This technique is used to measure the rate of intercellular communication through gap junctions.
Principle: Cells are loaded with a membrane-permeant fluorescent dye (e.g., calcein-AM) that becomes membrane-impermeant after intracellular hydrolysis. A single cell within a coupled cell population is photobleached, and the recovery of fluorescence in the bleached cell is monitored over time. Fluorescence recovery occurs as dye molecules move from neighboring, unbleached cells through functional gap junctions. The rate of recovery is proportional to the permeability of the gap junctions.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to confluency to ensure the formation of gap junctions.
-
Dye Loading: Incubate the cells with a membrane-permeant fluorescent dye (e.g., calcein-AM) according to the manufacturer's instructions.
-
Inhibitor Incubation: After dye loading, incubate the cells with the desired concentration of the inhibitor or vehicle control.
-
Imaging Setup: Place the dish on the stage of a confocal laser scanning microscope.
-
Pre-bleach Imaging: Acquire a baseline image of a group of coupled cells.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescence in a single target cell.
-
Post-bleach Imaging: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached cell.
-
Data Analysis: Measure the fluorescence intensity of the bleached cell over time. The rate of fluorescence recovery can be calculated and compared between control and inhibitor-treated groups.
dot
Caption: Workflow for the Gap-FRAP assay.
Conclusion
Mefloquine and this compound offer two distinct approaches to inhibiting connexin-mediated intercellular communication. Mefloquine's direct and potent blockade of the channel pore makes it a valuable tool for acutely disrupting gap junction function in experimental settings. In contrast, this compound's mechanism of promoting connexin degradation provides a means to study the longer-term consequences of reduced connexin expression. The choice of inhibitor will depend on the specific research question and the desired timescale of inhibition. This guide provides the foundational knowledge for researchers to make informed decisions about the selection and application of these and other connexin inhibitors in their studies.
References
- 1. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Block of specific gap junction channel subtypes by 2-aminoethoxydiphenyl borate (2-APB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aminoethoxydiphenyl borate directly inhibits channels composed of connexin26 and/or connexin32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gap-26.com [gap-26.com]
- 6. The effects of 2-aminoethoxydiphenyl borate and diphenylboronic anhydride on gap junctions composed of Connexin43 in TM₄ sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Agents: The Advantages of Diphenylborinic Anhydride
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of polar molecules such as amino acids, biogenic amines, and catecholamines is a persistent challenge. These molecules often exhibit poor volatility and thermal stability, making them unsuitable for direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization, a chemical modification process, is a crucial step to enhance their analyzability. This guide provides an objective comparison of Diphenylborinic anhydride (DPBA) with other commonly employed derivatization agents, namely silylating and acylating agents, supported by available experimental data.
The Contenders: An Overview of Derivatization Strategies
The primary goal of derivatization is to replace active hydrogens in polar functional groups (e.g., -OH, -NH2, -COOH, -SH) with less polar, more stable moieties. This enhances volatility, improves chromatographic peak shape, and can increase detection sensitivity.
-
Silylating Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to introduce a trimethylsilyl (TMS) group. They are highly reactive but their derivatives can be susceptible to hydrolysis.
-
Acylating Agents: Reagents such as Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA) introduce acyl groups. The resulting derivatives are generally more stable than their silyl counterparts.[1]
-
This compound (DPBA): This reagent reacts with compounds containing suitable functional groups, such as amino acids, to form stable cyclic derivatives (boroxazolidones).[2] This unique mechanism offers several potential advantages.
Performance Comparison: this compound vs. Silylating and Acylating Agents
Table 1: Quantitative Performance Comparison for Amino Acid Analysis
| Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Derivative Stability | Reference(s) |
| This compound (DPBA) | Not Available | Not Available | Not Available | Kinetically stable adducts at pH 2-5 | [2] |
| BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | Can be low, sensitive to moisture | [3] |
| MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | Generally low, sensitive to moisture | [3] |
| Propyl Chloroformate | Not specified | 0.03-12 µM | 0.3-30 µM | Stable | [4] |
Table 2: Performance in Catecholamine and Amino Acid Analysis (Signal-to-Noise Ratio Enhancement)
| Derivatizing Agent | Analyte | Signal-to-Noise (S/N) Ratio | Reference |
| TMPy | Dopamine | 187 | [5] |
| L-DOPA | 532 | [5] | |
| GABA | 21 | [5] | |
| DPP-TFB | Dopamine | 164 | [5] |
| L-DOPA | 30 | [5] | |
| GABA | 785 | [5] | |
| FMP-10 | Dopamine | 43 | [5] |
| L-DOPA | 61 | [5] | |
| GABA | 38 | [5] |
Note: Data for this compound in a directly comparable S/N study for these specific analytes was not available in the searched literature.
Key Advantages of this compound
Based on available data and chemical principles, DPBA offers several distinct advantages over traditional silylating and acylating agents:
-
Formation of Stable Derivatives: DPBA forms kinetically stable cyclic adducts, such as boroxazolidones with α-amino acids.[2] This increased stability is a significant advantage over TMS derivatives, which are known to be sensitive to moisture and can degrade during analysis, leading to poor reproducibility.[6]
-
High Selectivity: Boronic acids are known to react selectively with molecules containing cis-diol functionalities, and DPBA specifically forms stable complexes with α-amino acids by reacting with both the amino and carboxylic acid groups. This selectivity can reduce sample complexity and interferences.
-
Mild Reaction Conditions: The derivatization with DPBA can often be carried out under mild conditions, which is beneficial for the analysis of thermally labile compounds.
-
Enhanced Mass Spectrometric Detection: The boron atom in the derivative provides a characteristic isotopic pattern, which can aid in the identification and confirmation of the derivatized analytes during mass spectrometric analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using DPBA and other common agents.
Protocol 1: Derivatization of Amino Acids with this compound (General Procedure)
This protocol is a generalized procedure based on the principles of boroxazolidone formation.
-
Sample Preparation: A dried aliquot of the amino acid standard or sample extract is placed in a reaction vial.
-
Reagent Addition: A solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, pyridine) is added to the vial.
-
Reaction: The vial is sealed and heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis: After cooling to room temperature, an aliquot of the reaction mixture is directly injected into the GC-MS or LC-MS system.
Protocol 2: Derivatization of Anabolic Steroids with BSTFA + 1% TMCS
-
Sample Preparation: The sample extract is dried completely under a stream of nitrogen.
-
Reagent Addition: To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before GC-MS analysis.[3]
Protocol 3: Derivatization of Amphetamines with Acylating Agents (TFAA, PFPA, HFBA)
-
Extraction: Analytes are extracted from the sample matrix (e.g., oral fluid) using ethyl acetate in an alkaline medium.
-
Drying: The organic extract is evaporated to dryness.
-
Reagent Addition: The dried extract is reconstituted in the acylating agent (TFAA, PFPA, or HFBA).
-
Reaction: The mixture is heated at 70°C for 30 minutes.
-
Analysis: After cooling, the derivatized sample is analyzed by GC-MS.[7]
Visualizing the Processes
To better understand the workflows and chemical reactions, the following diagrams are provided.
Conclusion
While silylating and acylating agents are well-established and effective for a wide range of applications, this compound presents a compelling alternative, particularly when derivative stability and selectivity are paramount. The formation of robust cyclic derivatives with analytes like amino acids can lead to more reliable and reproducible quantitative results by minimizing degradation during analysis. Although more direct comparative studies with comprehensive quantitative data are needed to fully elucidate its performance against other reagents for a broader range of compounds, the unique chemical properties of DPBA make it a valuable tool in the analytical chemist's arsenal for tackling challenging polar analytes. Researchers are encouraged to consider DPBA when developing new analytical methods for compounds where traditional derivatization approaches fall short in terms of stability and selectivity.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. researchgate.net [researchgate.net]
- 3. Imaging Mass Spectrometric Analysis of Neurotransmitters: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Reactivity of Diphenylborinic Anhydride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Diphenylborinic anhydride (DPBA), a commercially available reagent, is recognized for its utility in the fluorescent determination of primary amines and the separation of α-amino acids.[1][] Its reactivity is centered around the electrophilic nature of the boron atoms, making it susceptible to attack by a variety of nucleophiles. This guide provides a comparative overview of the cross-reactivity of this compound with common biological nucleophiles, supported by available data and general principles of anhydride chemistry.
Reactivity with Amino Groups: A Strong and Specific Interaction
This compound exhibits a notable reactivity with α-amino acids, forming a kinetically stable boroxazolidone adduct. In this reaction, both the α-amino and α-carboxyl groups of the amino acid bind to the boron atom, resulting in a cyclic mixed anhydride.[3] This specific interaction forms the basis for the use of DPBA in the separation and determination of α-amino acids.[3] The formation of these stable adducts also leads to a significant fluorescent signal, making DPBA a useful tool for the fluorometric determination of primary amines.[1][4]
The general reaction with a primary amine proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of an amide bond.[1][4][5]
Interaction with Other Nucleophiles: A Comparative Overview
While the reaction with amino acids is a key application, this compound, as a typical anhydride, is expected to react with other common nucleophiles such as thiols, alcohols, and water. However, specific quantitative data directly comparing the reaction rates of DPBA with these nucleophiles is not extensively available in the reviewed literature. The following comparisons are based on the general reactivity patterns of anhydrides.
| Nucleophile | Product Type | General Reactivity Trend | Notes |
| Primary Amines (α-Amino Acids) | Boroxazolidone Adduct/Amide | High | Forms a stable cyclic adduct with α-amino acids, a reaction utilized in analytical chemistry.[3] |
| Thiols | Thioester | Moderate to High (Reversible) | The reaction of anhydrides with thiols to form thioesters is a known reversible process.[6][7][8] |
| Alcohols | Ester | Moderate | Anhydrides react with alcohols to form esters, often requiring heat or a catalyst for efficient conversion.[9][10][11][12][13][14] |
| Water | Carboxylic Acid (Hydrolysis) | Low to Moderate | Hydrolysis of anhydrides is generally slow at room temperature but is accelerated by heat, acids, or bases.[7][10][11] |
Experimental Protocols
Experimental Protocol: Fluorescent Labeling of α-Amino Acids with this compound
Objective: To derivatize α-amino acids with this compound for fluorescent detection.
Materials:
-
This compound (DPBA)
-
α-Amino acid standard solutions
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Buffer solution (pH 7-8)
-
Fluorescence spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent. Prepare standard solutions of the α-amino acids in an appropriate buffer.
-
Derivatization Reaction: Mix the this compound solution with the amino acid solution in a suitable reaction vessel. The reaction is typically carried out at room temperature.
-
Incubation: Allow the reaction to proceed for a specific time to ensure complete derivatization. Optimization of the reaction time may be required for different amino acids.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity of the resulting solution using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the DPBA-amino acid adduct. The derivatization with DPBA typically results in a fluorescent product with an excitation maximum around 366 nm and an emission maximum around 475 nm.
-
Quantification: Create a calibration curve using the fluorescence intensities of the standard amino acid solutions to quantify the amino acid concentration in an unknown sample.
Visualizing the Reaction Pathways
The following diagrams illustrate the general mechanisms of this compound's reaction with different nucleophiles.
Caption: General reaction pathways of this compound with various nucleophiles.
Caption: A generalized experimental workflow for studying DPBA-nucleophile reactions.
Conclusion
This compound demonstrates significant reactivity towards primary amines, particularly α-amino acids, forming stable, fluorescent adducts. This high reactivity and selectivity make it a valuable reagent in analytical biochemistry. While it is expected to react with other nucleophiles like thiols, alcohols, and water, following the general reactivity patterns of anhydrides, there is a notable lack of direct quantitative comparative studies in the accessible literature. Further research is warranted to precisely quantify the kinetic and thermodynamic parameters of these cross-reactivity reactions. Such data would provide a more complete understanding of this compound's reactivity profile, enabling researchers to better predict its behavior in complex biological systems and optimize its use in various applications.
References
- 1. scbt.com [scbt.com]
- 3. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myttex.net [myttex.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. journals.flvc.org [journals.flvc.org]
- 8. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. asianpubs.org [asianpubs.org]
A Comparative Guide to Validating a New HPLC Method for Flavonoid Analysis: Featuring Diphenylborinic Anhydride Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new High-Performance Liquid Chromatography (HPLC) method, with a specific focus on the analysis of flavonoids. It explores the use of Diphenylborinic anhydride as a pre-column derivatization reagent to potentially enhance analytical performance. While extensive quantitative validation data for the use of this compound in flavonoid analysis is not widely published, this guide offers a direct comparison with a standard, non-derivatized HPLC method for the popular flavonoid, quercetin. Detailed experimental protocols and expected performance characteristics are provided to empower researchers in developing and validating their own robust analytical methods.
Introduction to HPLC Method Validation and Derivatization
In pharmaceutical development and quality control, the validation of analytical methods is a critical regulatory requirement to ensure that the method is suitable for its intended purpose.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of various compounds, including flavonoids, which are a large group of polyphenolic plant secondary metabolites with significant interest for their biological activities.[3][4]
However, the inherent physicochemical properties of some flavonoids can present analytical challenges, such as poor resolution from complex matrices or insufficient sensitivity for low-concentration analytes. Chemical derivatization is a technique used to modify the analyte's structure to improve its chromatographic behavior or detectability.[5][6] this compound is a reagent known to form stable complexes with compounds containing suitable functional groups, such as the diol moieties present in many flavonoids. This interaction can alter the analyte's polarity and/or introduce a chromophore, potentially leading to improved separation and detection.
This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, presenting a comparative case study of quercetin analysis with and without derivatization with this compound.
Performance Comparison: Non-Derivatized vs. This compound Derivatization
The following tables summarize the validation parameters for a typical reversed-phase HPLC-UV method for quercetin analysis without derivatization, based on published data.[7][8][9][10] A second table outlines the expected performance characteristics when using this compound, based on the principles of derivatization.
Table 1: Validation Summary for a Non-Derivatized HPLC-UV Method for Quercetin
| Validation Parameter | Typical Performance Data |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Intraday | < 2% |
| - Interday | < 3% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL |
| Specificity | Method is selective for quercetin in the presence of other components. |
| Robustness | Minor variations in mobile phase composition, pH, and flow rate do not significantly affect the results. |
Table 2: Expected Performance of an HPLC-UV Method for Quercetin with this compound Derivatization
| Validation Parameter | Expected Performance Characteristics | Rationale for Expectation |
| Linearity (R²) | > 0.999 | Derivatization should not negatively impact the linear relationship between concentration and response. |
| Range | Potentially lower concentration range | Increased sensitivity may allow for accurate quantification at lower levels. |
| Accuracy (% Recovery) | 95 - 105% | The derivatization reaction should be reproducible and not introduce significant bias. |
| Precision (% RSD) | ||
| - Intraday | < 3% | The additional derivatization step may introduce slightly more variability. |
| - Interday | < 5% | The additional derivatization step may introduce slightly more variability. |
| Limit of Detection (LOD) | Potentially lower than non-derivatized method | The derivative may have a stronger chromophore, leading to enhanced UV absorbance and thus lower detection limits. |
| Limit of Quantitation (LOQ) | Potentially lower than non-derivatized method | Consistent with a lower LOD, the LOQ is also expected to be lower. |
| Specificity | Potentially enhanced | Derivatization can alter the retention time of the analyte, moving it to a region of the chromatogram with fewer interferences. |
| Robustness | Derivatization conditions (reaction time, temperature, reagent concentration) are additional variables to be tested. | The overall method's robustness will depend on both the chromatographic and derivatization steps. |
Experimental Protocols
Detailed methodologies for the validation of the HPLC method for quercetin are provided below.
Non-Derivatized HPLC Method for Quercetin
a. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 370 nm.
b. Validation Experiments:
-
System Suitability: Inject a standard solution of quercetin (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The tailing factor should be less than 2, and the theoretical plate count should be greater than 2000.
-
Linearity: Prepare a series of at least five concentrations of quercetin standard solutions (e.g., 1, 5, 10, 50, 100 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo (matrix without the analyte) with known concentrations of quercetin at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of quercetin at 100% of the target concentration on the same day. The RSD of the results should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over the two days should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of quercetin. Also, perform forced degradation studies (acid, base, oxidation, heat, light) on a quercetin sample to demonstrate that the method can separate quercetin from its degradation products.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability.
HPLC Method with this compound Derivatization for Quercetin
a. Derivatization Procedure (Hypothetical Protocol):
-
Reagent Preparation: Prepare a solution of this compound in a suitable aprotic solvent (e.g., 1 mg/mL in acetonitrile).
-
Sample Preparation: Prepare a standard or sample solution of quercetin in a suitable solvent.
-
Derivatization Reaction: In a reaction vial, mix a specific volume of the quercetin solution with an excess of the this compound solution. The reaction may require a catalyst (e.g., a weak base) and incubation at a specific temperature for a defined period (e.g., 60°C for 30 minutes). These conditions would need to be optimized.
-
Reaction Quenching/Sample Dilution: After the reaction is complete, the mixture may need to be quenched or simply diluted with the mobile phase before injection into the HPLC system.
b. Chromatographic Conditions (To be optimized):
-
The chromatographic conditions would likely need to be re-optimized for the quercetin-diphenylborinate complex, which will be less polar than quercetin itself. A mobile phase with a higher percentage of organic solvent might be required. The detection wavelength may also need to be adjusted to the absorption maximum of the derivative.
c. Validation Experiments:
-
The same validation experiments as described for the non-derivatized method would be performed on the derivatized samples. Special attention should be paid to the robustness of the derivatization step itself.
Visualizing the Workflow and Chemical Reaction
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. journalajacr.com [journalajacr.com]
- 6. researchgate.net [researchgate.net]
- 7. scienggj.org [scienggj.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different borinic acid reagents in derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various borinic acid derivatization reagents, offering insights into their performance, stability, and suitability for different analytical applications. The information presented is intended to assist researchers in selecting the optimal derivatization strategy for their specific needs, supported by experimental data and detailed protocols.
Borinic acids, characterized by the general formula R₂BOH, are valuable synthetic intermediates. However, their inherent polarity and thermal instability often necessitate derivatization prior to analysis, particularly for gas chromatography-mass spectrometry (GC-MS). Derivatization enhances the volatility and stability of borinic acids by converting them into less polar and more robust derivatives.
Comparative Performance of Borinic Acid Derivatization Reagents
The choice of derivatization reagent significantly impacts the stability, volatility, and analytical performance of the resulting borinic acid derivative. This section compares common classes of reagents used for this purpose.
Data Presentation: Quantitative Comparison of Derivatization Reagents
The following table summarizes the key performance characteristics of different categories of derivatizing agents for borinic acids. The data is synthesized from various studies on boronic and borinic acid derivatization.
| Derivatization Reagent Class | Common Examples | Derivative Formed | Key Advantages | Key Disadvantages | Typical Reaction Time |
| Diols | Ethylene Glycol, Pinacol, 1,3-Propanediol | Cyclic Borinate Esters | Good stability (especially with substituted diols), simple reaction.[1][2] | Can be susceptible to hydrolysis.[1] | 15-60 minutes |
| Amino Alcohols | Ethanolamine, Diethanolamine | Cyclic Borinate Chelates | High stability due to B-N coordination, often crystalline and easy to purify.[3] | May require acidic conditions for deprotection.[3] | 30-90 minutes |
| Silylating Agents | BSTFA, MSTFA | Trimethylsilyl (TMS) Esters | Produces highly volatile derivatives suitable for GC-MS. | Derivatives can be moisture-sensitive.[4] | 30-60 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful derivatization of borinic acids. The following are generalized protocols for the key derivatization reactions.
Protocol 1: Derivatization of a Diarylborinic Acid with Pinacol
This protocol describes the formation of a cyclic borinate ester for enhanced stability and suitability for GC-MS analysis.
Materials:
-
Diarylborinic acid (e.g., Diphenylborinic acid)
-
Pinacol
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the diarylborinic acid (1 equivalent) and pinacol (1.1 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude pinacol borinate ester.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: Derivatization of a Diarylborinic Acid with Ethanolamine
This protocol details the formation of a stable borinate chelate, which is often used for purification and storage.[3]
Materials:
-
Diarylborinic acid
-
Ethanolamine
-
Anhydrous diethyl ether or other suitable solvent
Procedure:
-
Dissolve the diarylborinic acid (1 equivalent) in a minimal amount of anhydrous diethyl ether in a flask.
-
Add ethanolamine (1 equivalent) dropwise to the solution while stirring at room temperature.
-
A precipitate of the ethanolamine chelate will typically form immediately.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.
-
The free borinic acid can be regenerated by treatment with a mild acid.[3]
Protocol 3: Silylation of a Borinic Acid for GC-MS Analysis
This protocol describes the formation of a volatile trimethylsilyl (TMS) derivative.
Materials:
-
Borinic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Heating block or water bath
Procedure:
-
Place the borinic acid sample (approximately 1 mg) in a vial.
-
Add 1 mL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Visualizations
Logical Workflow for Selecting a Borinic Acid Derivatization Reagent
The selection of an appropriate derivatization reagent is a critical step in the analysis of borinic acids. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A logical workflow for selecting a suitable borinic acid derivatization reagent.
Interaction Pathway of Borinic Acid with a Diol
The derivatization of a borinic acid with a diol proceeds through a reversible esterification reaction. This interaction is fundamental to many derivatization strategies.
Caption: The reversible interaction pathway between a borinic acid and a diol.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Differential Effects of Diphenylborinic Anhydride and its Analogs on Connexin Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Diphenylborinic Anhydride (DPBA) and its well-characterized analog, 2-Aminoethoxydiphenyl borate (2-APB), on the function of connexin (Cx) channels. Connexin channels, forming gap junctions and hemichannels, are crucial for intercellular communication and cellular homeostasis. Their modulation by small molecules is an active area of research for therapeutic interventions in various diseases. This document summarizes key experimental data, details relevant protocols, and visualizes the mechanistic pathways to aid in the informed selection and application of these compounds in research settings.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of DPBA and 2-APB on various connexin isoforms. This data is essential for assessing the potency and selectivity of these inhibitors.
| Compound | Target Channel | Effect | Potency (IC50) | Cell Type / System |
| This compound (DPBA) | Cx43 Gap Junctions | Inhibition of dye coupling | 1-30 µM (significant decrease) | TM4 Sertoli cells |
| 2-Aminoethoxydiphenyl borate (2-APB) | Cx26 Gap Junctions | Inhibition of junctional conductance | ~20 µM (significant block) | N2A cells |
| Cx30 Gap Junctions | Inhibition of junctional conductance | ~20 µM (significant block) | N2A cells | |
| Cx32 Hemichannels | Inhibition of channel activity | ~47 µM | Reconstituted hemichannels in liposomes | |
| Cx36 Gap Junctions | Inhibition of junctional conductance | 3.0 µM | N2A cells | |
| Cx40 Gap Junctions | Inhibition of junctional conductance | ~20 µM (significant block) | N2A cells | |
| Cx43 Gap Junctions | Inhibition of junctional conductance | 51.6 µM | N2A cells | |
| Cx45 Gap Junctions | Inhibition of junctional conductance | 18.1 µM | N2A cells | |
| Cx46 Gap Junctions | Inhibition of junctional conductance | 29.4 µM | N2A cells | |
| Cx50 Gap Junctions | Inhibition of junctional conductance | 3.7 µM | N2A cells |
Mechanism of Action and Cellular Effects
This compound and its analog 2-APB exhibit distinct mechanisms of action on connexin channels.
This compound (DPBA) on Cx43:
Studies on Cx43-expressing TM4 Sertoli cells have shown that DPBA inhibits gap junctional intercellular communication.[1] This inhibition is not due to a direct channel block in the classical sense but rather a reduction in the number of available channels at the plasma membrane. The proposed mechanism involves an enhanced degradation of the Cx43 protein, a process that can be prevented by inhibitors of the lysosomal and proteasomal pathways.[1] Importantly, the inhibitory effects of DPBA on dye coupling are reversible upon washout of the compound.[1]
2-Aminoethoxydiphenyl borate (2-APB) on Various Connexins:
2-APB has been more extensively studied and demonstrates a broader and more direct inhibitory profile across various connexin isoforms. It directly and reversibly inhibits channels composed of Cx26 and Cx32.[2] The protonated form of 2-APB is considered the active inhibitory agent, and its mechanism of action is thought to involve the C-terminal domain of the connexin protein.[2]
Cryo-electron microscopy studies have provided structural insights into the interaction of 2-APB with the Cx32 gap junction channel.[3][4] These studies revealed a specific binding site for 2-APB, termed "site A," located near the N-terminal gating helix of the channel.[3][4] Binding of 2-APB to this site is proposed to restrict the entrance to the channel pore, thereby inhibiting the passage of ions and small molecules.[3][4] 2-APB is a known inhibitor of a wide range of connexin channels, including Cx26, Cx30, Cx32, Cx36, Cx40, Cx43, Cx45, Cx46, and Cx50, albeit with varying potencies.[5][6]
Visualizing the Mechanisms
The following diagrams illustrate the proposed mechanism of action for DPBA on Cx43 and the binding site of 2-APB on a connexin channel.
References
- 1. The effects of 2-aminoethoxydiphenyl borate and diphenylboronic anhydride on gap junctions composed of Connexin43 in TM₄ sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminoethoxydiphenyl borate directly inhibits channels composed of connexin26 and/or connexin32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Block of specific gap junction channel subtypes by 2-aminoethoxydiphenyl borate (2-APB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diphenylborinic Anhydride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of diphenylborinic anhydride, a combustible and moisture-sensitive solid.
This compound requires careful handling during disposal due to its reactivity with water. The primary disposal strategy involves a controlled hydrolysis reaction to convert the anhydride to diphenylborinic acid, followed by neutralization and disposal in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eyeshields or Safety Goggles |
| Chemical-resistant Gloves (e.g., Nitrile) |
| N95 Respirator or equivalent |
| Laboratory Coat |
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Have a spill kit readily available. This compound is a combustible solid, so it should be kept away from heat, sparks, and open flames.
Step-by-Step Disposal Protocol
The following procedure details the controlled hydrolysis and neutralization of this compound.
Experimental Protocol: Hydrolysis and Neutralization
-
Preparation: In a chemical fume hood, place a beaker of appropriate size in a larger secondary container (e.g., an ice bath) to manage potential heat generation. The ice bath is a critical precaution as the hydrolysis of anhydrides can be exothermic.
-
Slow Addition to Water: Slowly and cautiously add the this compound powder to a beaker containing cold water with stirring. A recommended starting ratio is a large excess of water to the anhydride.
-
Controlled Reaction: The this compound will react with the water (hydrolyze) to form diphenylborinic acid. Observe the reaction for any signs of excessive heat generation. If the beaker becomes warm to the touch, slow the rate of addition or add more ice to the secondary container.
-
Completion of Hydrolysis: Continue stirring the solution until all the solid this compound has dissolved and reacted.
-
Neutralization: The resulting diphenylborinic acid solution may be acidic. Neutralize the solution by slowly adding a weak base, such as sodium bicarbonate, with continuous stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH for neutralization is typically between 6.0 and 8.0, but it is essential to consult your local wastewater regulations for specific requirements.
-
Final Disposal: Once neutralized, the solution can typically be discharged to the sanitary sewer system. However, it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) department and to comply with all local and national regulations regarding chemical waste disposal.
Hazardous Waste Classification
This compound itself is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is the responsibility of the waste generator to determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[1] The hydrolysis product, diphenylborinic acid, is known to be a skin and eye irritant. The neutralized solution, if it meets the criteria set by your local publicly owned treatment works (POTW), may be suitable for drain disposal. Always consult your institution's EHS department for a definitive waste classification.
Chemical Compatibility
When handling and storing this compound, it is crucial to avoid contact with incompatible materials.
| Incompatible Materials |
| Water and Moisture |
| Strong Oxidizing Agents |
| Strong Acids |
| Strong Bases |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling Diphenylborinic anhydride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Diphenylborinic anhydride (CAS No. 4426-21-5). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for boronic acid derivatives.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving for extended handling. | Provides a chemical-resistant barrier to prevent skin contact.[1] |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or P1 respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Safe Handling and Operational Plan
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.[1][3][4] Under no circumstances should this chemical be disposed of in regular trash or down the drain.
Waste Segregation and Disposal Protocol
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Sealable, chemical-resistant container. | "Hazardous Waste: this compound (Solid)" | Collect all contaminated solid materials (e.g., gloves, weigh paper, pipette tips) in the designated container. |
| Liquid Waste | Sealable, chemical-resistant container (e.g., glass or HDPE). | "Hazardous Waste: this compound (Liquid)" | Collect all solutions containing this compound. Do not mix with other waste streams unless compatible. |
| Sharps | Puncture-proof sharps container. | "Hazardous Waste: Sharps contaminated with this compound" | Dispose of any contaminated needles or other sharps in a designated sharps container. |
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area. Follow your institution's guidelines for the final disposal of hazardous chemical waste.
Experimental Protocols
This compound is utilized in various research applications. Below are summaries of key experimental methodologies.
Separation and Determination of α-Amino Acids
This compound reacts with α-amino acids to form boroxazolidone derivatives, which can be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC).
General Protocol Outline:
-
Derivatization: React the amino acid sample with this compound in an appropriate solvent.
-
Chromatographic Separation: Separate the resulting phenylthiocarbamyl amino acid derivatives using reverse-phase HPLC.[5]
-
Detection: Quantify the separated derivatives by monitoring their UV absorbance, typically at 254 nm.[5]
Studying Gap Junction Channels
This compound and its analogs are used as blockers to study the function of gap junction channels, which are crucial for intercellular communication.
General Protocol Outline using Dye Transfer Assay:
-
Cell Culture: Grow the cell line of interest in a suitable culture medium.
-
Dye Loading: Divide the cell population into two groups. Load one group with a gap junction-permeable fluorescent dye (e.g., Calcein AM) and the other with a membrane stain (e.g., DiI or DiD).
-
Co-culture: Mix the two labeled cell populations and incubate them together to allow for cell-to-cell contact and gap junction formation.
-
Treatment: Introduce this compound at the desired concentration to one set of co-cultured cells, with a control group receiving only the vehicle.
-
Analysis: After a suitable incubation period, assess the transfer of the fluorescent dye from the donor to the recipient cells using fluorescence microscopy or flow cytometry. A reduction in dye transfer in the treated group indicates blockage of gap junction channels.[6]
This guide is intended to provide essential, immediate safety and logistical information. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before use.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
